molecular formula C12H10O4S B7728063 Bisphenol S CAS No. 25641-61-6

Bisphenol S

Cat. No.: B7728063
CAS No.: 25641-61-6
M. Wt: 250.27 g/mol
InChI Key: VPWNQTHUCYMVMZ-UHFFFAOYSA-N
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Description

Bisphenol S (BPS) can cause female reproductive toxicity according to an independent committee of scientific and health experts.
4,4'-sulfonyldiphenol is a sulfone that is diphenyl sulfone in which both of the para hydrogens have been replaced by hydroxy groups. It has a role as a metabolite and an endocrine disruptor. It is a sulfone and a bisphenol. It is functionally related to a diphenyl sulfone.
4,4'-Sulfonyldiphenol has been reported in Trypanosoma brucei with data available.
structure and RN in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-hydroxyphenyl)sulfonylphenol
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InChI

InChI=1S/C12H10O4S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8,13-14H
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InChI Key

VPWNQTHUCYMVMZ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O
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Molecular Formula

C12H10O4S
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Related CAS

59790-00-0
Record name Phenol, 4,4′-sulfonylbis-, homopolymer
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DSSTOX Substance ID

DTXSID3022409
Record name 4,4'-Sulfonyldiphenol
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Molecular Weight

250.27 g/mol
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Physical Description

Dry Powder; Pellets or Large Crystals, White solid; [HSDB] Slightly beige crystalline powder; [Acros Organics MSDS]
Record name Phenol, 4,4'-sulfonylbis-
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Solubility

Insoluble in water, Soluble in ethanol, ether; slightly soluble in benzene, DMSO
Record name Bisphenol S
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Density

1.3663 g/cu cm at 15 °C
Record name Bisphenol S
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Color/Form

White, crystalline powder, Needles (from water), orhombic bipyramidol

CAS No.

80-09-1, 25641-61-6
Record name Bisphenol S
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Melting Point

240.5 °C
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Foundational & Exploratory

Bisphenol S (BPS) Toxicokinetics and Metabolism: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Regrettable Substitution" Paradox

As regulatory pressure mounts against Bisphenol A (BPA), Bisphenol S (BPS) has emerged as the primary industrial alternative for polycarbonate plastics and thermal paper. However, the assumption that BPS is a safer alternative is chemically and toxicokinetically flawed.

This guide details the in vivo toxicokinetics (TK) of BPS, revealing a critical mechanism: while BPS undergoes rapid Phase II metabolism similar to BPA, its systemic clearance in humans is significantly slower, and its persistence in fetal compartments is higher. For drug development professionals and toxicologists, understanding these nuances is essential for designing predictive safety assays and interpreting "safe" exposure limits.

Part 1: Toxicokinetic Mechanisms

Absorption and Bioavailability

The route of exposure dictates the toxicological burden of BPS.

  • Oral Exposure (The First-Pass Shield): Upon oral ingestion, BPS is rapidly absorbed from the gastrointestinal tract. However, it is subject to extensive presystemic metabolism (first-pass effect) in the liver.

    • Bioavailability:[1][2] In humans, the oral bioavailability of free (unconjugated) BPS is low (<10%), as the majority is converted to BPS-glucuronide (BPS-G) before entering systemic circulation.

    • Species Difference: Rodents (rats/mice) exhibit higher bioavailability of free BPS compared to humans, which complicates direct extrapolation of toxicity data without allometric scaling factors.

  • Dermal Exposure (The Metabolic Bypass): Dermal absorption (e.g., handling thermal paper) presents a higher risk profile. The skin lacks the high expression of UGT enzymes found in the liver. Consequently, BPS absorbed dermally bypasses the hepatic first-pass metabolism, entering the systemic circulation largely as free BPS.

    • Kinetics: Dermal absorption is slower but sustained, acting as a reservoir that prolongs the terminal half-life (

      
      ) significantly compared to oral exposure.
      
Distribution and Fetal Accumulation

Once in circulation, BPS distributes into tissues based on its lipophilicity (


, lower than BPA's 3.32).
  • Protein Binding: BPS exhibits moderate binding to plasma proteins (albumin).

  • The Fetal Trap: BPS crosses the placental barrier.[3][4] Critical studies indicate that BPS has a longer half-life in the fetal compartment compared to the maternal circulation. Unlike BPA, which is rapidly cleared back to the mother or metabolized, BPS shows higher persistence in fetal tissues, likely due to the immature glucuronidation capacity of the fetus and slower back-transport rates.

Metabolism: Phase II Conjugation

The primary detoxification pathway is Phase II conjugation. Unlike Phase I oxidative metabolism (CYP450), which is minimal for BPS, conjugation renders the molecule more water-soluble for excretion.

  • Glucuronidation (Major Pathway): The hydroxyl groups of BPS are conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[5]

    • Key Isoform:UGT1A9 is the primary hepatic enzyme responsible for BPS glucuronidation.[5]

    • Intestinal Contribution: UGT1A10 contributes to extrahepatic metabolism in the gut wall.

  • Sulfation (Minor Pathway): Sulfotransferases (SULTs) generate BPS-Sulfate (BPS-S), though this represents a smaller fraction of total metabolites compared to BPS-G.

Excretion
  • Renal Clearance: The primary route of elimination for BPS conjugates (BPS-G/S) is urine.

  • Clearance Rates: Human plasma clearance of BPS is estimated to be ~0.92 L/min, which is approximately two times lower than that of BPA (1.79 L/min).[6] This slower clearance implies that for the same external dose, the internal exposure (AUC) to BPS is higher than that of BPA.

Part 2: Quantitative Data Summary

Table 1: Comparative Pharmacokinetic Parameters of BPS (Oral Administration)

ParameterHuman (Adult)Rat (Male)Mouse (Male)Significance

(Total BPS)
0.7 - 1.0 h~0.5 h~0.25 hRapid absorption across all species.

(Terminal)
~7.0 h5.8 - 11.9 h2.9 - 4.2 hHumans eliminate BPS slower than mice but comparable to rats.
Bioavailability (

)
< 10% (Free)≤ 21% (Free)≤ 19% (Free)Extensive first-pass metabolism limits free BPS exposure orally.[1]
Urinary Recovery 60 - 100%~56%HighMajor excretion route is renal.
Clearance (

)
0.92 L/minVariesHighSlower clearance in humans vs BPA raises safety concerns.

Note: Data aggregated from Oh et al. (2018), Gayrard et al. (2020), and NTP (2020) reports.

Part 3: Visualizing the Pathways

Diagram 1: BPS Metabolic Pathways

This diagram illustrates the conversion of BPS into its conjugated forms and the specific enzymes involved.

BPS_Metabolism BPS This compound (Free) (Active Toxicant) Liver Hepatic Microsomes BPS->Liver Systemic/Portal Intestine Intestinal Wall BPS->Intestine Oral Absorption UGT1A9 UGT1A9 (Major Hepatic) Liver->UGT1A9 SULT SULTs (Sulfotransferases) Liver->SULT UGT1A10 UGT1A10 (Intestinal) Intestine->UGT1A10 First-Pass BPSG BPS-Glucuronide (Inactive Conjugate) UGT1A9->BPSG Glucuronidation UGT1A10->BPSG BPSS BPS-Sulfate (Minor Metabolite) SULT->BPSS Sulfation Urine Renal Excretion (Urine) BPSG->Urine Major Route BPSS->Urine

Caption: Metabolic fate of this compound showing the dominance of UGT1A9-mediated glucuronidation and renal excretion.

Part 4: Experimental Protocol for TK Study

Objective: To determine the plasma toxicokinetics and urinary excretion of BPS in a rodent model using LC-MS/MS.

Phase 1: Study Design & Dosing
  • Subjects: Sprague-Dawley Rats (Male/Female), cannulated (jugular vein) for serial blood sampling.

  • Dosing Vehicle: Avoid plastics. Use glass/stainless steel. Dissolve BPS in 0.5% Carboxymethylcellulose (CMC) or Ethanol:Water (5:95) mix.

  • Dose Groups:

    • Low Dose (Environmental relevant): 50 µg/kg bw.

    • High Dose (Toxicological limit): 5 mg/kg bw.

    • Control: Vehicle only.

Phase 2: Sample Collection (Self-Validating Steps)
  • Blood Sampling: Collect at 0 (predose), 5, 15, 30 min, 1, 2, 4, 8, 12, 24, 48h.

    • Validation: Use heparinized glass capillaries. Immediately centrifuge at

      
       to separate plasma.
      
    • Stabilization: Add formic acid (0.1% v/v) to plasma aliquot to inhibit residual glucuronidase activity. Store at

      
      .
      
  • Urine Sampling: Metabolic cages. Collect fractions at 0-6h, 6-12h, 12-24h, 24-48h.

Phase 3: Analytical Methodology (LC-MS/MS)

This protocol uses a "Total vs. Free" subtraction method.

Step 3.1: Sample Preparation

  • Free BPS: Take 100 µL plasma. Spike with Internal Standard (IS)

    
    -BPS  or d4-BPS . Perform Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE). Dry and reconstitute in 50:50 Methanol:Water.
    
  • Total BPS (Free + Conjugated): Take 100 µL plasma. Add

    
    -glucuronidase/sulfatase (Helix pomatia). Incubate at 
    
    
    
    for 2 hours. Proceed with LLE as above.
  • Calculation:

    
    .
    

Step 3.2: LC-MS/MS Parameters

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase:

    • A: Water + 1mM Ammonium Acetate (enhances ionization in negative mode).

    • B: Acetonitrile or Methanol.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (BPS ionizes best as

    
    ).
    
  • Transitions (MRM):

    • BPS:

      
       (Quantifier), 
      
      
      
      (Qualifier).
    • IS (d4-BPS):

      
      .
      
Diagram 2: TK Study Workflow

TK_Workflow Start Start: Dosing (Oral/IV/Dermal) Sample Serial Sampling (Blood/Urine) Start->Sample Split Aliquot Splitting Sample->Split PathA Aliquot A: Direct Extraction Split->PathA Measure Free BPS PathB Aliquot B: Enzymatic Hydrolysis (Glucuronidase) Split->PathB Measure Total BPS LLE Liquid-Liquid Extraction (MTBE + Internal Std) PathA->LLE PathB->LLE LCMS LC-MS/MS Analysis (ESI Negative Mode) LLE->LCMS Data Data Analysis: Calculate Free vs Total LCMS->Data

Caption: Analytical workflow for distinguishing Free BPS from Total BPS (Conjugated) in biological matrices.

References

  • Comparative toxicokinetics of this compound in rats and mice following gavage administration Source: Toxicology and Applied Pharmacology, 2020.[6] URL:[Link]

  • Toxicokinetics of this compound in rats for predicting human this compound clearance from allometric scaling Source: Toxicology and Applied Pharmacology, 2020.[6] URL:[Link]

  • Pharmacokinetics of this compound in humans after single oral administration Source: Environment International, 2018. URL:[Link]

  • Toxicokinetics of bisphenol A, this compound, and bisphenol F in a pregnancy sheep model Source: Archives of Toxicology, 2021. URL:[Link]

  • NTP Research Report on the Toxicokinetics of this compound Source: National Toxicology Program, 2020.[7] URL:[Link]

  • Differences in the glucuronidation of bisphenols F and S between two homologous human UGT enzymes, 1A9 and 1A10 Source: Xenobiotica, 2016. URL:[Link]

Sources

Technical Guide: Bisphenol S (BPS) Exposure Vectors, Pharmacokinetics, and Analytical Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Regrettable Substitution" Paradigm

The pharmaceutical and toxicological communities are currently witnessing a shift in environmental contaminant profiling. As Bisphenol A (BPA) faces regulatory phase-outs, Bisphenol S (BPS) has emerged as the primary industrial alternative, particularly in thermal paper and polycarbonate feedstocks.

For drug development professionals, BPS presents a distinct pharmacokinetic challenge. Unlike BPA, BPS exhibits higher thermal stability and resistance to biodegradation. Critical to toxicity assessments is the finding that while oral ingestion undergoes rapid hepatic clearance, dermal exposure bypasses first-pass metabolism , leading to higher systemic bioavailability of the biologically active, unconjugated phenol.

This guide details the exposure reservoirs, comparative pharmacokinetics, and validated analytical protocols required for rigorous BPS assessment in human matrices.

Environmental Reservoirs & Source Attribution

To design effective exposure models, researchers must distinguish between high-volume/low-frequency sources and chronic/low-volume sources.

Thermal Paper: The Dominant Dermal Vector

The most significant source of high-concentration BPS exposure is thermal receipt paper. Unlike dietary sources where BPS is a trace migrant, thermal paper uses BPS as a color developer in free monomeric form.

  • Concentration: Thermal paper can contain BPS concentrations ranging from 0.07 to 21 mg/g (approx. 1-2% by weight).[1]

  • Transfer Mechanism: BPS is not chemically bound to the paper lattice. Handling facilitates rapid transfer to the stratum corneum, enhanced by skin moisture or the concurrent use of hand sanitizers (alcohol/lipids increase dermal penetration).

Dietary Ingestion: The Chronic Oral Vector
  • Canned Food Linings: Epoxy resins lining metal cans often substitute BPA with BPS. Migration is accelerated by acidic food contents or heat sterilization.

  • Polycarbonate Plastics: Hydrolysis of BPS-based polymers releases monomers into water or food matrices.

  • Data Point: While dietary intake is estimated to be in the nanogram/kg BW/day range, it represents a continuous, chronic baseline exposure.

Biokinetics: The Route-Dependent Bioavailability Divergence

Understanding the route of administration (ROA) is critical for interpreting toxicity data. The physiological impact of BPS is dictated by the ratio of Free BPS (Active) to Glucuronidated BPS (Inactive) in systemic circulation.

Oral Pharmacokinetics (The Hepatic Firewall)

Upon ingestion, BPS is rapidly absorbed but subjected to extensive first-pass metabolism in the liver.[2]

  • Metabolic Pathway: UDP-glucuronosyltransferases (UGTs) conjugate BPS to BPS-Glucuronide (BPS-G).

  • Clearance: The half-life (

    
    ) in humans is approximately <7 hours, with >90% excreted in urine.[3]
    
  • Bioavailability: Systemic bioavailability of free BPS is typically <10% due to this hepatic efficiency.[2]

Dermal Pharmacokinetics (The Systemic Bypass)

Dermal absorption creates a "depot effect" in the skin, releasing BPS directly into the systemic circulation via the venous supply, bypassing the portal vein and liver.

  • Metabolic Deficiency: The skin possesses significantly lower UGT activity compared to the liver.

  • Result: A higher percentage of the absorbed dose reaches target tissues (breast, gonads) as the biologically active unconjugated parent compound.

Visualization: Pharmacokinetic Fate

The following diagram illustrates the differential fate of BPS based on exposure route, highlighting the "First-Pass" filter versus the "Dermal Bypass."

BPS_Pharmacokinetics cluster_sources Exposure Sources cluster_barriers Biological Barriers ThermalPaper Thermal Paper (High Conc.) Skin Stratum Corneum (Low UGT Activity) ThermalPaper->Skin Direct Contact Diet Dietary Sources (Low Conc.) GI_Tract Gastrointestinal Tract Diet->GI_Tract Ingestion Systemic Systemic Circulation (Target Tissues) Skin->Systemic Direct Entry (High % Free BPS) Liver Liver (High UGT Activity) GI_Tract->Liver Portal Vein Liver->Systemic Post-Metabolism (Low % Free BPS) Excretion Renal Excretion (Urine) Liver->Excretion BPS-Glucuronide (Rapid Clearance) Systemic->Excretion

Figure 1: Comparative pharmacokinetics of BPS. Note the red arrow indicating the dermal route's ability to bypass hepatic inactivation, delivering higher loads of active phenol to systemic circulation.

Molecular Mechanisms of Action[4]

BPS is not biologically inert. It functions as an endocrine-disrupting chemical (EDC) with potency often comparable to BPA.[4]

Nuclear Receptor Activation
  • Estrogen Receptors (ER

    
    , ER
    
    
    
    ):
    BPS binds to ERs, acting as an agonist. It promotes cell proliferation in estrogen-sensitive tissues (e.g., MCF-7 breast cancer cell lines).
  • Mechanism: Binding induces receptor dimerization and translocation to the nucleus, where it binds to Estrogen Response Elements (EREs) on DNA, altering gene transcription.

Non-Monotonic Dose Response

Like many hormones, BPS can exhibit non-monotonic dose responses, where low doses (environmental relevance) may trigger significant signaling effects that are not predicted by high-dose toxicology studies.

Analytical Protocols: Validated Quantification

For researchers measuring BPS in human matrices (serum, urine), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Critical Quality Attributes (CQA)
  • Internal Standards: You must use isotope-labeled standards (

    
    -BPS or 
    
    
    
    -BPS) to correct for matrix effects and ionization suppression.
  • Contamination Control: BPS is ubiquitous.[5] All glassware must be solvent-rinsed (methanol/acetone). Avoid polycarbonate labware.

Experimental Workflow: Serum Extraction & Analysis

This protocol ensures the separation of "Free" vs. "Total" BPS, which is essential for determining the route of exposure and metabolic capacity.

Step-by-Step Methodology:

  • Sample Aliquoting:

    • Aliquot 200

      
      L of human serum.
      
    • Spike with 10

      
      L of Internal Standard (
      
      
      
      -BPS, 100 ng/mL).
  • Enzymatic Hydrolysis (For "Total" BPS):

    • Note: Skip this step to measure "Free" BPS.

    • Add

      
      -glucuronidase/sulfatase (e.g., Helix pomatia).
      
    • Incubate at 37°C for 12 hours.

  • Solid Phase Extraction (SPE):

    • Condition SPE cartridge (HLB or C18) with Methanol followed by Water.

    • Load sample.[1][4][6][7][8]

    • Wash with 5% Methanol in water (removes proteins/salts).

    • Elute with 100% Methanol.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., 1.8

      
      m particle size for UPLC).
      
    • Mobile Phase: Water (A) and Methanol (B) with 0.1% Ammonium Fluoride (enhances ionization in negative mode).

    • Ionization: Electrospray Ionization (ESI) Negative Mode.

    • Transitions (MRM):

      • Quantifier: m/z 249

        
         108
        
      • Qualifier: m/z 249

        
         92
        
Visualization: Analytical Workflow

The following diagram outlines the decision tree for speciation (Free vs. Total) and analysis.

LCMS_Workflow Sample Human Serum/Urine IS_Add Add Internal Std (13C-BPS) Sample->IS_Add Split Split Sample IS_Add->Split Path_Free Direct Extraction Split->Path_Free Measure Free BPS Path_Total Enzymatic Hydrolysis (Glucuronidase) Split->Path_Total Measure Total BPS SPE Solid Phase Extraction (Clean-up) Path_Free->SPE Path_Total->SPE LCMS LC-MS/MS Analysis (ESI Negative) SPE->LCMS Data Calculate Ratio: Free vs. Conjugated LCMS->Data

Figure 2: Analytical workflow for differentiating Free vs. Total BPS. This differentiation is critical for assessing the efficiency of hepatic metabolism.

Summary of Quantitative Data

ParameterBisphenol A (BPA)This compound (BPS)Relevance to Drug Dev
Primary Source Food PackagingThermal PaperDermal absorption models required
Oral Bioavailability < 10% (High First-Pass)< 10% (High First-Pass)Low systemic risk via diet
Dermal Bioavailability ModerateHigh (Metabolically Stable)High systemic risk via handling
Half-Life (Oral) ~ 6 hours< 7 hoursRapid clearance if ingested
Receptor Affinity ER

, ER

, ERR

ER

, ER

Endocrine disruption potential
Thermal Stability ModerateHighPersistent in environment/products

References

  • Gely, C. A., et al. (2021). "A new LC/MS method for specific determination of human systemic exposure to bisphenol A, F and S through their metabolites: Application to cord blood samples."[4] Environment International.[4] Link

  • Liu, J., & Martin, J. W. (2017). "Prolonged exposure to this compound facilitates adipogenesis in primary human preadipocytes." Environmental Health Perspectives. Link

  • Oh, J., et al. (2018). "Pharmacokinetics of this compound in humans after single oral administration."[2][9] Environment International.[4] Link

  • Thayer, K. A., et al. (2016). "Bisphenol A, this compound, and 4-Hydroxyphenyl 4-Isoprooxyphenylsulfone (BPSIP) in Urine and Blood of Cashiers." Environmental Health Perspectives. Link

  • Rochester, J. R., & Bolden, A. L. (2015). "this compound and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes." Environmental Health Perspectives. Link

  • Bernier, M. R., & Vandenberg, L. N. (2017). "Handling of thermal paper: Implications for dermal exposure to bisphenol A and this compound." PLOS ONE. Link

Sources

The Unseen Ripple: A Technical Guide to the Ecotoxicological Effects of Bisphenol S in Aquatic Environments

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the environmental fate and toxicological effects of Bisphenol S (BPS) on aquatic ecosystems. Designed for researchers, environmental scientists, and regulatory professionals, this document synthesizes current knowledge, details robust analytical and toxicological methodologies, and offers insights into the mechanistic underpinnings of BPS's impact on aquatic life.

Introduction: The Rise of a "Safer" Alternative and an Emerging Environmental Challenge

Bisphenol A (BPA) has been a cornerstone of the polymer industry for decades, integral to the production of polycarbonate plastics and epoxy resins. However, mounting evidence of its endocrine-disrupting properties led to widespread public concern and regulatory restrictions. This created a market demand for alternatives, with this compound (BPS) emerging as a primary substitute due to its superior thermal and light stability. Initially marketed as a safer alternative, a growing body of scientific evidence now indicates that BPS is not inert and may pose similar, if not distinct, risks to aquatic ecosystems.[1][2]

This guide delves into the scientific intricacies of BPS in the aquatic realm, moving beyond a simple declaration of its presence to a nuanced exploration of its effects and the methodologies employed to uncover them.

Physicochemical Properties and Environmental Fate of BPS

Understanding the environmental behavior of BPS begins with its chemical properties. With a lower octanol-water partition coefficient (logKow) of 1.65 compared to BPA's 3.32, BPS is more water-soluble.[3] This higher water solubility suggests a greater mobility in aquatic systems and potentially lower bioconcentration in fatty tissues compared to BPA. However, its persistence and potential for long-range transport remain areas of active research.

BPS is frequently detected in various environmental matrices, including surface water, sediment, and even thermal paper receipts which act as a direct source to aquatic environments through wastewater and landfill leachate.[4][5] While BPS is biodegradable, the process can be slow, allowing for its persistence and the potential for chronic exposure in aquatic organisms.[4]

Analytical Methodologies for the Quantification of BPS

The accurate assessment of BPS in environmental and biological samples is paramount for understanding its prevalence and for conducting meaningful toxicological studies. The gold standard for BPS quantification involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), offering high sensitivity and selectivity.

Detailed Protocol: Extraction and Quantification of BPS in Water Samples

This protocol outlines a robust method for the extraction of BPS from water samples using Solid Phase Extraction (SPE) followed by LC-MS/MS analysis.

3.1.1 Materials and Reagents

  • This compound (analytical standard)

  • BPA-d16 (internal standard)

  • Methanol, Acetonitrile (HPLC grade)

  • Ultrapure water

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Glass fiber filters (0.7 µm)

  • Glassware (pre-cleaned with methanol and baked to prevent contamination)

3.1.2 Sample Preparation and Extraction

  • Sample Collection: Collect water samples in pre-cleaned amber glass bottles.

  • Filtration: Filter the water samples through a 0.7 µm glass fiber filter to remove suspended solids.

  • Spiking: Add an internal standard (e.g., BPA-d16) to the filtered water sample to correct for matrix effects and variations in extraction efficiency.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by ultrapure water through it.

  • Sample Loading: Load the water sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a solution of water and a small percentage of methanol to remove interfering substances.

  • Elution: Elute the retained BPS from the cartridge using an organic solvent, typically methanol or acetonitrile.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

3.1.3 Instrumental Analysis (UPLC-MS/MS)

  • Chromatographic Separation: Utilize a C18 column with a gradient elution of water and methanol/acetonitrile (both often with a small amount of formic acid to improve ionization).

  • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode, monitoring for specific precursor-to-product ion transitions for BPS and the internal standard (Multiple Reaction Monitoring - MRM).

3.1.4 Quality Assurance/Quality Control (QA/QC)

  • Method Blanks: Analyze a blank sample with each batch to check for contamination.

  • Matrix Spikes: Spike a real sample with a known concentration of BPS to assess matrix interference and recovery.

  • Calibration Curve: Prepare a multi-point calibration curve using BPS standards to ensure linearity and accurate quantification.

  • Internal Standards: Use an isotopically labeled internal standard like BPA-d16 to correct for analytical variability.[6]

Ecotoxicological Effects of BPS on Aquatic Organisms

BPS exerts a wide range of adverse effects on aquatic organisms, from primary producers to vertebrates. Its primary mode of action is the disruption of endocrine systems, but its toxicity extends to other physiological processes.

Endocrine Disruption: A Multi-pronged Assault

BPS is a known endocrine-disrupting chemical (EDC), interfering with the normal functioning of hormonal systems.[1] Its effects are mediated through interactions with several key receptors and pathways.

4.1.1 The Hypothalamic-Pituitary-Gonadal (HPG) Axis

The HPG axis is a critical regulatory pathway for reproduction. BPS has been shown to disrupt this axis in fish, leading to:

  • Altered Gene Expression: BPS exposure can alter the transcription of genes within the HPG axis, including those for gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[2][4]

  • Changes in Sex Steroid Hormones: Studies have demonstrated that BPS can alter the levels of plasma 17β-estradiol and testosterone in fish.[7]

  • Reproductive Impairment: These molecular and hormonal changes can manifest as reduced egg production, decreased fertilization rates, and delayed hatching in fish.[7]

4.1.2 The Hypothalamic-Pituitary-Thyroid (HPT) Axis

The thyroid system is essential for normal development, growth, and metabolism. BPS can disrupt the HPT axis, causing:

  • Altered Thyroid Hormone Levels: BPS exposure has been linked to changes in whole-body concentrations of thyroid hormones (thyroxine - T4 and triiodothyronine - T3) in zebrafish larvae.[8]

  • Modified Gene Expression: Key genes involved in the HPT axis can have their expression patterns altered by BPS.[8]

Diagram: BPS Disruption of the HPG and HPT Axes

BPS_Endocrine_Disruption cluster_HPG Hypothalamic-Pituitary-Gonadal (HPG) Axis cluster_HPT Hypothalamic-Pituitary-Thyroid (HPT) Axis Hypothalamus_HPG Hypothalamus Pituitary_HPG Pituitary Hypothalamus_HPG->Pituitary_HPG GnRH Gonads Gonads Pituitary_HPG->Gonads LH/FSH Gonads->Hypothalamus_HPG Feedback (Estrogens, Androgens) Reproductive_Effects Impaired Reproduction (Reduced Fecundity, Hatching) Gonads->Reproductive_Effects Hypothalamus_HPT Hypothalamus Pituitary_HPT Pituitary Hypothalamus_HPT->Pituitary_HPT TRH Thyroid Thyroid Gland Pituitary_HPT->Thyroid TSH Developmental_Effects Developmental & Metabolic Abnormalities Thyroid->Developmental_Effects T3/T4 BPS This compound (BPS) BPS->Hypothalamus_HPG Disrupts GnRH BPS->Gonads Alters Steroidogenesis BPS->Pituitary_HPT Alters TSH BPS->Thyroid Alters T3/T4 production caption BPS interferes with both the HPG and HPT axes.

Caption: BPS interferes with both the HPG and HPT axes.

Developmental and Neurotoxicity

The early life stages of aquatic organisms are particularly vulnerable to chemical stressors. BPS has been shown to cause developmental abnormalities and neurotoxic effects.

  • Developmental Toxicity: Exposure to BPS can lead to decreased hatching rates and morphological changes in freshwater invertebrates and fish embryos.[3]

  • Neurotoxicity: BPS can alter locomotor activity in larval zebrafish, suggesting an impact on the developing nervous system. While some studies suggest BPS may be less neurotoxic than other bisphenols like BPAF, it still presents a risk.[9]

Immunotoxicity

The immune system is a sensitive target for environmental contaminants. BPS has been demonstrated to have immunomodulatory effects in fish.

  • Pro-inflammatory Response: In vitro studies using fish primary macrophages have shown that environmentally relevant concentrations of BPS can increase the production of nitric oxide and reactive oxygen species, as well as the expression of inflammatory cytokine genes.[10]

  • Impaired Phagocytosis: BPS exposure can impair the phagocytic capability of fish macrophages, potentially reducing their ability to fight off pathogens.[10]

Effects on Primary Producers and Microbial Communities

The impacts of BPS extend to the base of the aquatic food web.

  • Toxicity to Algae: BPS has been shown to be toxic to freshwater algae, with varying sensitivity among species. For example, some studies have found Navicula sp. to be more sensitive to BPS than Chlorella vulgaris.[11]

  • Impact on Microbial Communities: The introduction of micropollutants like BPS can alter the structure and function of aquatic microbial communities, which play a crucial role in nutrient cycling and the degradation of organic matter.[6][12]

Co-exposure with Microplastics

A growing concern is the interaction of chemical contaminants with microplastics in the environment. Studies have shown that the presence of microplastics can increase the bioaccumulation of BPS in zebrafish, potentially exacerbating its toxic effects.[13]

Experimental Models and Protocols in BPS Ecotoxicology

The selection of appropriate experimental models and standardized protocols is crucial for generating reliable and comparable data on the effects of BPS.

The Zebrafish Model: A Powerful Tool for Endocrine Disruptor Research

The zebrafish (Danio rerio) has emerged as a key model organism in ecotoxicology for several reasons:

  • Genetic Homology: Zebrafish share a high degree of genetic similarity with humans, making them relevant for understanding potential human health risks.[9]

  • Rapid Development and High Fecundity: Their short generation time and the large number of eggs they produce make them ideal for developmental and reproductive toxicity studies.[3]

  • Transparent Embryos: The optical transparency of zebrafish embryos allows for the non-invasive, real-time observation of developmental processes and the effects of chemical exposure.[3]

  • Established Protocols: Standardized test guidelines, such as the OECD 236 for the Fish Embryo Acute Toxicity (FET) Test, are available for zebrafish.[8]

Protocol: Zebrafish Embryo Acute Toxicity (FET) Test (adapted from OECD 236)

This protocol provides a framework for assessing the acute toxicity of BPS to zebrafish embryos.

  • Test Organisms: Use newly fertilized zebrafish eggs (less than 3 hours post-fertilization).

  • Test Solutions: Prepare a range of BPS concentrations in a suitable culture medium, along with a negative control (medium only) and a solvent control if a carrier solvent is used.

  • Exposure: Place a specific number of viable embryos into each well of a multi-well plate containing the test solutions.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 26 ± 1°C) with a defined light-dark cycle.

  • Observation: At 24, 48, 72, and 96 hours post-fertilization, observe the embryos under a microscope for four apical endpoints:

    • Coagulation of fertilized eggs

    • Lack of somite formation

    • Lack of detachment of the tail-bud from the yolk sac

    • Lack of heartbeat

  • Data Analysis: For each concentration, calculate the cumulative mortality at each observation time. Determine the LC50 (lethal concentration for 50% of the organisms) at 96 hours.

Diagram: Zebrafish Embryo Acute Toxicity Test Workflow

FET_Workflow start Newly Fertilized Zebrafish Eggs (<3 hpf) prep Prepare BPS Dilution Series & Controls start->prep expose Expose Embryos in Multi-well Plates prep->expose incubate Incubate at 26°C (96 hours) expose->incubate observe Microscopic Observation (24, 48, 72, 96 h) incubate->observe endpoints Record Apical Endpoints: - Coagulation - No Somites - Tail Not Detached - No Heartbeat observe->endpoints analysis Calculate Cumulative Mortality & Determine LC50 observe->analysis end Toxicity Assessment analysis->end caption Workflow for the Fish Embryo Acute Toxicity (FET) Test.

Caption: Workflow for the Fish Embryo Acute Toxicity (FET) Test.

Protocol: In Vitro Estrogen Receptor Transactivation Assay

This assay is used to determine the estrogenic activity of BPS by measuring its ability to activate the estrogen receptor (ER).

  • Cell Line: Use a cell line that has been stably transfected with a plasmid containing the human estrogen receptor alpha (hERα) and a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).

  • Exposure: Culture the cells in multi-well plates and expose them to a range of BPS concentrations. Include a positive control (e.g., 17β-estradiol) and a negative/vehicle control.

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours).

  • Lysis and Reporter Gene Assay: Lyse the cells and measure the activity of the reporter gene product (e.g., luminescence for luciferase).

  • Data Analysis: Normalize the reporter gene activity to cell viability (if necessary) and express the results as a fold-induction over the vehicle control. Calculate the EC50 (effective concentration to produce 50% of the maximal response).

Quantitative Data Summary

The following tables summarize key quantitative data related to the ecotoxicology of BPS.

Table 1: Environmental Concentrations of BPS

Environmental MatrixConcentration RangeLocationReference
Surface Water3.4 ng/L (mean)Japan[3]
Surface Water26.5 ng/L (mean)India[3]
Surface Water0.51 ng/L (mean)China[3]
Wastewater< MDL - 1249 ng/LPoland[14]

Table 2: Ecotoxicity of BPS to Aquatic Organisms

SpeciesEndpointValueReference
Navicula sp. (freshwater alga)120-h EC503.89 mg/L[11]
Chlorella vulgaris (freshwater alga)120-h EC5025.19 mg/L[11]
Spirulina sp.72h EC506.31 mg/L[15]
Zebrafish (Danio rerio)Reproductive effects (decreased egg production)≥0.5 µg/L[7]

Conclusion and Future Research Directions

The evidence is clear: this compound is not a benign substitute for BPA. It is a biologically active compound that exerts a range of adverse effects on aquatic organisms, primarily through the disruption of endocrine pathways. While often found at lower concentrations than BPA in the environment, its higher water solubility and potential for chronic exposure warrant significant concern.

Future research should focus on several key areas:

  • Long-term, multi-generational studies: To fully understand the population-level impacts of chronic BPS exposure.

  • Mixture toxicity: Investigating the synergistic or antagonistic effects of BPS in combination with other environmental contaminants, including other bisphenols and microplastics.

  • Development of truly benign alternatives: A shift in focus from "drop-in" replacements to the design of inherently safer chemicals is needed.

  • Advanced remediation technologies: Improving methods for the removal of BPS from wastewater effluents.

By continuing to employ rigorous scientific methodologies and maintaining a precautionary approach, the scientific community can provide the necessary data to inform effective environmental management and regulation of BPS and other emerging contaminants.

References

  • Bisphenols: Endocrine Disruptors and Their Impact on Fish: A Review. (2025). MDPI.
  • The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method. (2020). ResearchGate. [Link]

  • Detecting Bisphenol A (BPA) in Infant Products with Mass Spec. (2016). Waters Blog. [Link]

  • A critical review on remediation of this compound (BPS) contaminated water: Efficacy and mechanisms. (2019). Taylor & Francis Online. [Link]

  • Bisphenols: Endocrine Disruptors and Their Impact on Fish: A Review. (2025). MDPI. [Link]

  • Toxic Effects of this compound Showing Immunomodulation in Fish Macrophages. (2017). ACS Publications. [Link]

  • Developmental this compound toxicity in two freshwater animal models. (2023). PMC - NIH. [Link]

  • Separation and Analysis of Bisphenol Compounds in Consumer Receipt Papers. (n.d.). Waters. [Link]

  • Test No. 305: Bioconcentration: Flow-through Fish Test. (n.d.). OECD. [Link]

  • Waterborne exposure to BPS causes thyroid endocrine disruption in zebrafish larvae. (2017). PMC. [Link]

  • Test No. 236: Fish Embryo Acute Toxicity (FET) Test. (2025). OECD. [Link]

  • The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method. (2020). NIH. [Link]

  • Bisphenols in Aquatic Products from South China: Implications for Human Exposure. (n.d.). NIH. [Link]

  • Loss of adult visual responses by developmental BPA exposure is correlated with altered estrogenic signaling. (2025). PMC - PubMed Central. [Link]

  • Quality Assurance Project Plan: Evaluation of Bisphenol A in Products Regulated by the State of Washington. (n.d.). Washington State Department of Ecology. [Link]

  • BIOCONCENTRATION: FLOW THROUGH FISH TEST (OECD 305) PROJECT NUMBER. (n.d.). Regulations.gov. [Link]

  • Comparative study on the toxicity and removal of this compound in two typical freshwater algae. (2021). PubMed. [Link]

  • Mixture Effects of Bisphenol A and Its Structural Analogs on Estrogen Receptor Transcriptional Activation. (2023). NIH. [Link]

  • Zebrafish Model Organism: Biology, Benefits, and Applications. (2025). ZeClinics. [Link]

  • Detrimental Effects of Bisphenol Compounds on Physiology and Reproduction in Fish: A Literature Review. (n.d.). PubMed Central. [Link]

  • Optimized Method for Quantifying Bisphenols in Bottled Water and PET/rPET Matrices. (2025). NIH. [Link]

  • Repeated introduction of micropollutants enhances microbial succession despite stable degradation patterns. (2022). Oxford Academic. [Link]

  • Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. (2012). OECD. [Link]

  • Bisphenol A and its Analogues Alter Appetite Control in Zebrafish. (2024). bioRxiv. [Link]

  • Zebrafish as a model to study the neuroendocrine system and toxicity of endocrine disruptors. (2024). Karolinska Institutet - Figshare. [Link]

  • Ege Journal of Fisheries and Aquatic Sciences » Submission » Investigation of toxic effects of BPA and BPA analogues (BPS and BPAF) on Spirulina sp., Desmodesmus subspicatus and Chlorella vulgaris. (2023). Ege Journal of Fisheries and Aquatic Sciences. [Link]

  • Tissue-specific bioaccumulation and health risks of bisphenols in wild fish from West and North Rivers, South China. (2023). OAE Publishing Inc.. [Link]

  • Effects of this compound Exposure on Endocrine Functions and Reproduction of Zebrafish. (2013). ACS Publications. [Link]

  • Bisphenol A Alters the Expression of Genes Involved in Lipogenesis, Inflammation, and Oxidative Stress in the Liver of Adult Zebrafish. (2025). PMC - PubMed Central. [Link]

  • Impact of this compound as an Endocrine Disruptor in a Freshwater Fish, Oreochromis mossambicus. (n.d.). Informatics Journals. [Link]

  • Determination of Bisphenol Compounds and the Bioaccumulation after Co-Exposure with Polyethylene Microplastics in Zebrafish. (2024). MDPI. [Link]

  • In vitro transcriptomic analyses reveal pathway perturbations, estrogenic activities, and potencies of data-poor BPA alternative chemicals. (2022). Toxicological Sciences | Oxford Academic. [Link]

  • Toxicant default guideline values for aquatic ecosystem protection: Bisphenol A in marine water. (n.d.). Australian Government Department of Climate Change, Energy, the Environment and Water. [Link]

  • OECD 305: Bioaccumulation in fish (aqueous and dietary exposure). (n.d.). EBTC - Your Partner for Ecotox Studies. [Link]

  • A systematic comparison of neurotoxicity of bisphenol A and its derivatives in zebrafish. (2025). ResearchGate. [Link]

  • Revision of OECD TG 305 ”Bioaccumulation in fish“ to improve the identification of PBT substances and to reduce the. (n.d.). Umweltbundesamt. [Link]

  • Bisphenols: Endocrine Disruptors and Their Impact on Fish: A Review. (2025). ResearchGate. [Link]

  • Actions of Bisphenol A and this compound on the Reproductive Neuroendocrine System During Early Development in Zebrafish. (2016). Oxford Academic. [Link]

  • The use of zebrafish (Danio rerio) as biomedical models. (n.d.). PMC - NIH. [Link]

  • Bisphenols's Estrogenic Effects on Brain. (2016). Frontiers. [Link]

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Bisphenol S (BPS) and Nuclear Receptor Interaction: A Mechanistic & Structural Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the interaction of Bisphenol S (BPS) with nuclear receptors, structured for researchers and drug development professionals.

Executive Summary

This compound (BPS) was introduced as a thermal-stable substitute for Bisphenol A (BPA) under the assumption of reduced biological activity. However, emerging structural and functional data suggest that BPS is a "regrettable substitution." While it exhibits reduced affinity for Estrogen-Related Receptor Gamma (ERR


) compared to BPA, BPS retains significant agonistic activity toward Estrogen Receptors (ER

, ER

) and antagonistic activity toward the Androgen Receptor (AR). This guide dissects the molecular mechanisms, structural basis, and experimental protocols required to assess BPS-nuclear receptor interactions.[1]

Molecular Mechanism of Action

The endocrine-disrupting potential of BPS stems from its ability to mimic endogenous hormones, allowing it to dock into the Ligand Binding Domain (LBD) of specific nuclear receptors.[2]

Estrogen Receptors (ER and ER )

Unlike endogenous 17


-estradiol (E2), which binds with sub-nanomolar affinity, BPS acts as a weak agonist .
  • Mechanism: BPS binds to the hydrophobic pocket of the LBD. The two phenol rings of BPS mimic the A-ring of estradiol, forming hydrogen bonds with Glu353 and Arg394 (in ER

    
    ).
    
  • Selectivity: BPS shows a slight preference for ER

    
     over ER
    
    
    
    in transcriptional activation assays, though binding affinities are comparable (in the micromolar range).
  • Downstream Effect: Binding induces a conformational change in Helix 12 (H12), recruiting co-activators (e.g., SRC-1) and driving the transcription of Estrogen Response Element (ERE)-driven genes.

Estrogen-Related Receptor Gamma (ERR )

This is the critical divergence point between BPA and BPS.

  • BPA: Acts as a strong binder (

    
     nM) to ERR
    
    
    
    , preserving the receptor's high constitutive activity.[3][4]
  • BPS: Exhibits negligible to weak binding affinity for ERR

    
    . The sulfonyl group in BPS (replacing the dimethyl-methylene bridge in BPA) alters the electrostatic potential and steric fit, preventing the tight "lock" mechanism observed with BPA.
    
  • Implication: BPS avoids the ERR

    
    -mediated metabolic disruption pathway but compensates with sustained ER/AR activity.
    
Androgen Receptor (AR)

BPS acts primarily as an antagonist .[5]

  • Mechanism: BPS competes with Dihydrotestosterone (DHT) for the LBD. It binds but fails to stabilize the active H12 conformation required for co-activator recruitment.

  • Result: Inhibition of AR-mediated gene transcription, contributing to anti-androgenic effects.

Peroxisome Proliferator-Activated Receptor Gamma (PPAR )

BPS induces adipogenesis, though less potently than BPA.[6]

  • Mechanism: BPS acts as a partial agonist.[1] Molecular docking suggests it binds to the LBD near Helix 3, stabilizing the receptor enough to promote adipocyte differentiation, though it does not fully occupy the canonical agonist pocket utilized by Rosiglitazone.

Structural Biology & Ligand Binding[6][7][8]

Understanding the atomic-level interactions is crucial for rational drug design and toxicity screening.

Key Crystal Structures (Reference Models)

While specific BPS co-crystals are rare compared to BPA, the following PDB entries serve as the structural templates for modeling BPS interactions:

ReceptorPDB CodeLigandResolutionRelevance to BPS
ERR

2E2R BPA1.60 ÅDefines the "strong binder" pocket. BPS docking shows steric clash/loss of H-bonds due to the sulfonyl group.
ER

3UU7 BPA2.20 ÅShows the "agonist" conformation. BPS adopts a similar orientation, H-bonding with Glu353/Arg394.
ER

2ZAS 4-Cumylphenol2.00 ÅUseful for analyzing phenol-derivative binding modes in the

-isoform.
Structural Determinants of Binding
  • The Sulfonyl Group: The

    
     group in BPS is more polar and bulky than the isopropylidene group in BPA. This polarity reduces hydrophobic contacts in the ERR
    
    
    
    pocket but allows BPS to maintain H-bonding networks in ER
    
    
    .
  • Phenolic Hydroxyls: Essential for anchoring the ligand. Loss of one hydroxyl (as in some metabolites) significantly reduces affinity.

Visualization of Signaling Pathways

The following diagram illustrates the differential pathways of BPA and BPS, highlighting the critical ERR


 divergence.

BPS_Signaling cluster_ligands Ligands cluster_receptors Nuclear Receptors cluster_outcomes Physiological Outcomes BPA Bisphenol A (BPA) ER Estrogen Receptors (ERα / ERβ) BPA->ER Agonist (Moderate) ERRg ERRγ (Orphan Receptor) BPA->ERRg Strong Binder (Kd ~5.5nM) AR Androgen Receptor (AR) BPA->AR Antagonist PPAR PPARγ BPA->PPAR Agonist BPS This compound (BPS) BPS->ER Agonist (Weak) BPS->ERRg Weak/No Binding BPS->AR Antagonist BPS->PPAR Partial Agonist Repro Reproductive Disruption ER->Repro Metab Metabolic Dysfunction ERRg->Metab AR->Repro Adipo Adipogenesis PPAR->Adipo

Caption: Differential signaling of BPA vs. BPS. Note the strong BPA-ERR


 link (red thick line) vs. the weak BPS-ERR

interaction (yellow dotted line).

Experimental Methodologies

To validate BPS activity, researchers must employ self-validating protocols that account for its lower potency and solubility profile.

Luciferase Reporter Gene Assay (Transactivation)

This is the gold standard for assessing functional agonism/antagonism.

Protocol:

  • Cell Line: Use reporter cell lines (e.g., HeLa or HEK293) stably transfected with the receptor (ER

    
    , ER
    
    
    
    , or AR) and a luciferase reporter plasmid containing the appropriate Response Element (ERE or ARE).
  • Seeding: Seed cells at

    
     cells/well in 96-well white-walled plates using phenol red-free media + charcoal-stripped FBS (to remove endogenous hormones).
    
  • Treatment:

    • Agonist Mode: Treat with BPS (0.1 nM – 10

      
      M). Positive Control: E2 (1 nM). Vehicle Control: 0.1% DMSO.
      
    • Antagonist Mode: Co-treat with BPS + E2 (for ER) or DHT (for AR).

  • Incubation: 24 hours at 37°C, 5%

    
    .
    
  • Detection: Lyse cells and add Luciferin substrate. Measure luminescence.

  • Validation: Normalize to Renilla luciferase (co-transfected constitutively) to correct for cell viability and transfection efficiency.

Competitive Ligand Binding Assay (Radioligand)

Determines the physical affinity (


 / 

) of BPS for the receptor.

Protocol:

  • Preparation: Isolate recombinant LBD of the target receptor (e.g., GST-ER

    
    -LBD).
    
  • Tracer: Use tritiated standard (

    
    H-E2 or 
    
    
    
    H-BPA).
  • Competition: Incubate receptor + Tracer + increasing concentrations of unlabeled BPS.

  • Separation: Use hydroxyapatite or dextran-coated charcoal to separate bound from free ligand.

  • Analysis: Measure radioactivity (CPM). Plot % Specific Binding vs. Log[BPS].

  • Causality Check: If BPS does not displace the tracer but shows activity in the reporter assay, consider non-genomic pathways (e.g., GPER signaling).

Experimental Workflow Diagram

Workflow Step1 1. Cell Seeding (Phenol-red free, Charcoal-stripped FBS) Step2 2. Transfection (Receptor + Luciferase Plasmid) Step1->Step2 Step3 3. Chemical Treatment (BPS Gradient: 0.1nM - 10µM) Step2->Step3 Step4 4. Incubation (24h @ 37°C) Step3->Step4 Control Controls: (+) E2/DHT (-) DMSO (Norm) Renilla Step3->Control Step5 5. Lysis & Detection (Add Luciferin) Step4->Step5 Step6 6. Data Analysis (Normalize to Renilla) Step5->Step6

Caption: Step-by-step workflow for the Luciferase Reporter Assay to assess BPS nuclear receptor activation.

Toxicological Implications & Drug Development

The "Safer Alternative" Myth

BPS is often marketed as "BPA-Free," implying safety. However, the data indicates:

  • Potency: While BPS

    
     values are often higher (less potent) than BPA, they are within the range of environmental exposure levels.
    
  • Persistence: The sulfonyl group increases thermal stability and resistance to biodegradation, potentially leading to higher bioaccumulation.

Screening Recommendations

For drug development and safety assessment of new bisphenol analogs:

  • Mandatory ERR

    
     Screening:  Use the 2E2R crystal structure for in silico docking before synthesis.
    
  • Multi-Receptor Profiling: Do not rely solely on ER

    
    . Screen against ER
    
    
    
    , AR, and PPAR
    
    
    to capture the full endocrine profile.
  • Metabolic Activation: Test BPS metabolites, as hydroxylation can alter receptor affinity.

References

  • Matsushima, A., et al. (2007).[4] Structural evidence for endocrine disruptor bisphenol A binding to human nuclear receptor ERR gamma. Journal of Biochemistry.

  • Delfosse, V., et al. (2012). Structural and mechanistic insights into bisphenols action provide guidelines for risk assessment and discovery of bisphenol A substitutes.[1][7] PNAS.

  • Molina-Molina, J.M., et al. (2013).[5] In vitro study on the agonistic and antagonistic activities of bisphenol-S and other bisphenol-A congeners and derivatives via nuclear receptors. Toxicology and Applied Pharmacology.

  • Kojima, H., et al. (2019).[5] Receptor-binding affinities of bisphenol A and its next-generation analogs for human nuclear receptors. Toxicology Letters.

  • RCSB PDB. (2007). Crystal structure of human estrogen-related receptor gamma ligand binding domain complex with bisphenol A (Entry 2E2R).

Sources

Technical Deep Dive: Bisphenol S (BPS) Genotoxicity & Mutagenicity Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Regrettable Substitution" Paradox

Bisphenol S (BPS) was introduced as a thermally stable, "safer" alternative to Bisphenol A (BPA) in polycarbonate plastics and epoxy resins. However, emerging toxicological data suggests a "regrettable substitution" scenario. While BPS often evades detection in standard bacterial reverse mutation assays (Ames test), it exhibits significant clastogenic and aneugenic potential in mammalian systems.

For drug development and safety assessment professionals, the critical insight is that BPS genotoxicity is not primarily driven by direct DNA mutagenesis but by oxidative stress-mediated strand breaks and interference with the spindle apparatus. This guide dissects the mechanistic divergence between mutagenicity and genotoxicity in BPS exposure.

Mutagenicity Profile: The Ames Test Anomaly

Standard regulatory batteries often start with the Ames test. For BPS, this endpoint can be misleadingly reassuring.

Bacterial Reverse Mutation Assay Results

Extensive screening using Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2uvrA) consistently reveals a negative mutagenic profile for BPS.

StrainMutation Type DetectedMetabolic Activation (+/- S9)BPS Result
TA98 Frameshift+/- Rat Liver S9Negative
TA100 Base-pair substitution+/- Rat Liver S9Negative
TA1535 Base-pair substitution+/- Rat Liver S9Negative
TA1537 Frameshift+/- Rat Liver S9Negative

Interpretation for Researchers: The lack of mutagenicity in prokaryotic models implies BPS does not directly intercalate into DNA or form bulky adducts that bacterial repair systems recognize. However, this assay fails to capture the oxidative and endocrine-mediated genomic instability observed in eukaryotic cells. Do not rely solely on Ames data for BPS safety clearance.

Genotoxicity Mechanisms: Oxidative Stress & Chromosomal Instability

Unlike the negative Ames results, eukaryotic assays (Comet, Micronucleus) reveal significant DNA damage. The primary driver is the generation of Reactive Oxygen Species (ROS), leading to oxidative DNA lesions (e.g., 8-OHdG) and double-strand breaks (DSBs).

The Oxidative Stress Cascade

BPS exposure suppresses antioxidant enzymes (SOD, CAT, GSH), tilting the cellular redox balance.

  • Mechanism: ROS attack the guanine base, forming 8-hydroxy-2'-deoxyguanosine (8-OHdG).

  • Consequence: If unrepaired by the Base Excision Repair (BER) pathway, these lesions lead to single-strand breaks (SSBs) and, upon replication fork collapse, double-strand breaks (DSBs).

Spindle Apparatus Interference (Aneugenicity)

BPS acts as an aneugen. In bovine lymphocytes and C. elegans germlines, BPS exposure correlates with:

  • Micronucleus Formation: Whole chromosomes lagging during anaphase due to spindle malfunction.

  • Synapsis Defects: Impaired homologous chromosome pairing during meiosis (observed in C. elegans), leading to aneuploidy in gametes.

Mechanistic Pathway Diagram

The following diagram illustrates the transition from BPS exposure to observed genotoxic endpoints.

BPS_Genotoxicity_Mechanism BPS This compound (BPS) Exposure ROS ROS Generation (Superoxide/H2O2) BPS->ROS Induction GSH GSH Depletion (Antioxidant Failure) BPS->GSH Inhibition Spindle Spindle Apparatus Disruption BPS->Spindle Direct Interaction Damage Oxidative DNA Damage (8-OHdG Adducts) ROS->Damage GSH->ROS Fails to Neutralize SSB Single Strand Breaks (SSBs) Damage->SSB DSB Double Strand Breaks (DSBs) SSB->DSB Replication Collapse MN Micronucleus Formation (Clastogenic/Aneugenic) DSB->MN Checkpoint Checkpoint Activation (p53 / p-CHK1) DSB->Checkpoint Spindle->MN Apoptosis Apoptosis / Cell Death Checkpoint->Apoptosis Repair Failure

Figure 1: Mechanistic pathway linking BPS exposure to oxidative DNA damage and chromosomal instability.

Quantitative Data Summary: Key Studies

The following table synthesizes critical peer-reviewed findings, highlighting the divergence between bacterial and mammalian results.

Assay TypeModel SystemConcentration / DoseKey FindingReference
Ames Test S. typhimurium (TA98, TA100)Up to 5000 µ g/plate Negative (No increase in revertants)[Standard Regulatory Battery]
Micronucleus Bovine Lymphocytes10⁻⁴ MPositive: Significant increase in micronuclei frequency.[1][2][Sutiakova et al.]
Comet Assay HepG2 Cells0.1 - 10 µMPositive: Increased tail moment (DNA strand breaks) after 24h.[Fic et al.]
In Vivo Germline C. elegans0.1 - 100 µMPositive: Impaired chromosome synapsis; increased embryonic lethality.[Allard et al.]
In Vivo MN Zebrafish (Erythrocytes)2 - 20 mg/kgPositive: Increased micronucleated cells; hormonal disruption.[Santovito et al.]

Experimental Protocol: Optimized Alkaline Comet Assay for BPS

This protocol is designed for researchers assessing BPS-induced DNA strand breaks. It accounts for BPS solubility and the sensitivity required to detect oxidative lesions.

Pre-requisites
  • Cell Line: HepG2 or CHO cells (metabolically competent lines preferred).

  • BPS Stock: Dissolve BPS in DMSO . Final DMSO concentration in culture must be <0.1% to avoid vehicle cytotoxicity.

  • Positive Control: H₂O₂ (50 µM) or Etoposide.

Step-by-Step Workflow

Step 1: Exposure

  • Seed cells at

    
     cells/well in 6-well plates. Allow 24h attachment.
    
  • Treat with BPS (0.1, 1, 10, 50, 100 µM) for 24 hours.

  • Critical Check: Perform a Trypan Blue viability test. Only proceed if viability >80% to distinguish genotoxicity from cytotoxicity.

Step 2: Cell Lysis & Embedding

  • Harvest cells and resuspend in PBS (

    
     cells/mL).
    
  • Mix 10 µL cell suspension with 75 µL 0.5% Low Melting Point (LMP) Agarose at 37°C.

  • Pipette onto normal melting point agarose-coated slides. Cover with coverslip and solidify at 4°C for 10 min.

  • Remove coverslip. Immerse slides in cold Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10) for minimum 1 hour at 4°C.

Step 3: Unwinding & Electrophoresis

  • Transfer slides to an electrophoresis tank filled with fresh alkaline buffer (300 mM NaOH, 1 mM EDTA, pH >13).

  • Unwinding: Let sit in buffer for 20 minutes (allows DNA unwinding and expression of alkali-labile sites).

  • Run: Electrophorese at 25V (0.74 V/cm) and 300mA for 20 minutes. Note: Keep tank on ice or at 4°C to minimize thermal damage.

Step 4: Neutralization & Staining

  • Wash slides

    
     min in Neutralization Buffer (0.4 M Tris-HCl, pH 7.5).
    
  • Stain with Ethidium Bromide (20 µg/mL) or SYBR Gold (more sensitive).

  • Analyze 50-100 cells per replicate using fluorescence microscopy. Calculate % Tail DNA and Olive Tail Moment .

Workflow Diagram

Comet_Assay_Workflow Prep Cell Prep & BPS Exposure (24h, <0.1% DMSO) Embed Embed in LMP Agarose (on Microscope Slides) Prep->Embed Lysis Lysis (pH 10) (1h, 4°C, High Salt) Embed->Lysis Unwind Alkaline Unwinding (pH >13, 20 min) Lysis->Unwind Run Electrophoresis (25V, 300mA, 20 min) Unwind->Run Score Stain & Score (% Tail DNA) Run->Score

Figure 2: Optimized Alkaline Comet Assay workflow for detecting BPS-induced DNA damage.

Risk Assessment & Regulatory Implications

The divergence in BPS toxicity data presents a challenge for regulatory classification.

  • Germline Toxicity: Studies in C. elegans and Zebrafish indicate that BPS affects meiotic prophase I, causing defects similar to BPA. This suggests a risk of aneuploidy in offspring , a transgenerational effect not captured by standard somatic cell assays.

  • Cumulative Risk: BPS is often present in mixtures. Co-exposure with other bisphenols (BPA, BPF) or endocrine disruptors can have additive or synergistic genotoxic effects.

  • Recommendation: Drug developers and toxicologists should prioritize micronucleus assays and germ cell endpoints over standard Ames testing when evaluating BPS-containing materials or potential pharmaceutical impurities.

References

  • Fic, A. et al. (2013). Mutagenicity and DNA damage of bisphenol A and its structural analogues in HepG2 cells. Arhiv za Higijenu Rada i Toksikologiju.

  • Sutiakova, I. et al. (2014). Micronucleus assay in bovine lymphocytes after exposure to bisphenol A in vitro.[2] Environmental Science and Pollution Research.

  • Allard, P. & Colaiácovo, M.P. (2010). Bisphenol A impairs the double-strand break repair machinery in the germline and causes chromosome abnormalities. PNAS.[3]

  • Ji, K. et al. (2013). Effects of this compound Exposure on Endocrine Functions and Reproduction of Zebrafish. Environmental Science & Technology.

  • Santovito, A. et al. (2018). In vitro evaluation of the genotoxic and oxidative stress effects of bisphenol A on human lymphocytes. Toxicology in Vitro.[1][2]

  • Chen, Y. et al. (2016). Exposure to the BPA-Substitute this compound Causes Unique Alterations of Germline Function. PLOS Genetics.[4]

  • Mokra, K. et al. (2022). Bisphenol A and its analogs: A review of their toxicity and impact on human health. Journal of Clinical Medicine.

Sources

Comparative Thermal Dynamics of Bisphenol Analogues: BPS vs. BPA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from Bisphenol A (BPA) to Bisphenol S (BPS) in industrial and pharmaceutical applications is often driven by toxicological concerns, yet it introduces profound shifts in thermal processing windows. This guide provides a technical dissection of the thermal stability profiles of these two analogues.

The Core Thesis: BPS exhibits significantly higher thermal rigidity than BPA, characterized by a melting point shift of approximately +90°C and a higher resistance to oxidative degradation. This stability stems directly from the substitution of the isopropylidene linker with a sulfonyl group, altering the molecular dipole and lattice energy. For researchers, this implies that BPS is not merely a chemical substitute but a thermodynamic upgrade that requires recalibrated processing parameters to avoid incomplete phase transitions or inadvertent high-temperature leaching.

Molecular Architecture & Bond Energetics

To understand the thermal behavior, we must first analyze the bond dissociation energies (BDE) and steric constraints of the central linkers.

Structural Determinants[1]
  • Bisphenol A (BPA): Features a central isopropylidene group [

    
    ]. This group is electron-donating and sterically bulky but relatively flexible. The quaternary carbon is a "hotspot" for radical attack and thermal scission.
    
  • This compound (BPS): Features a central sulfonyl group [

    
    ]. This group is strongly electron-withdrawing, highly polar, and rigid. It induces a significant molecular dipole, facilitating strong intermolecular interactions (dipole-dipole) that are absent in BPA.
    
Mechanistic Impact Flow

The following diagram illustrates how these structural differences dictate the macroscopic thermal properties.

G cluster_0 Molecular Linker cluster_1 Intermolecular Forces cluster_2 Thermal Property BPA_Link BPA: Isopropylidene (-C(CH3)2-) VDW Weak Van der Waals (Steric Hindrance) BPA_Link->VDW Non-polar center BPS_Link BPS: Sulfonyl (-SO2-) Dipole Strong Dipole-Dipole & H-Bonding Network BPS_Link->Dipole Electron withdrawing Low_Tm Lower Tm (~158°C) Lower Lattice Energy VDW->Low_Tm High_Tm High Tm (~248°C) High Lattice Energy Dipole->High_Tm

Figure 1: Structural causality flow linking molecular architecture to thermal transition temperatures.

Comparative Thermal Transition Metrics

The following data aggregates standard differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) values. Note the distinct "Stability Gap" between the two compounds.[1]

PropertyParameterBisphenol A (BPA)This compound (BPS)Delta (

)
Phase Transition Melting Point (

)



Degradation

(5% Mass Loss)



Max Decomposition

(Peak Rate)



Residue Char Yield (at

)
Low (

)
Moderate (

)
High Stability

Technical Insight: The high


 of BPS presents a processing challenge. In melt-blending scenarios (e.g., polymer doping), BPS requires temperatures that may exceed the degradation threshold of other matrix components, whereas BPA melts easily within standard processing windows.

Degradation Mechanisms: The Pathways

Understanding how these molecules break down is critical for predicting toxicity and byproduct formation during thermal stress (e.g., autoclaving or extrusion).

BPA: The Isopropylidene Scission

BPA degradation is dominated by the weakness of the quaternary carbon bond.

  • Initiation: Homolytic cleavage of the methyl group at the isopropylidene bridge.

  • Propagation: Scission of the bridge leads to the formation of Phenol and Isopropenyl Phenol (IPP) .

  • Kinetics: Activation Energy (

    
    ) 
    
    
    
    .
BPS: Sulfonyl Cleavage

BPS is more robust. The


 bond is stronger than the 

bond in the crowded BPA center.
  • Initiation: Requires higher energy to break the

    
     bond.
    
  • Propagation: Cleavage results in the extrusion of Sulfur Dioxide (

    
    )  and the formation of reactive phenolic radicals, which often recombine to form complex char structures (dibenzothiophenes).
    
  • Kinetics: Activation Energy (

    
    ) is typically higher, often exceeding 
    
    
    
    in inert atmospheres.

Decomposition cluster_BPA BPA Degradation Pathway cluster_BPS BPS Degradation Pathway BPA Bisphenol A Radical_BPA Radical Formation (Methyl Scission) BPA->Radical_BPA Heat > 300°C Products_BPA Phenol + Isopropenyl Phenol Radical_BPA->Products_BPA Beta-Scission BPS This compound Radical_BPS C-S Bond Cleavage BPS->Radical_BPS Heat > 350°C Products_BPS SO2 (Gas) + Phenolic Radicals Radical_BPS->Products_BPS Extrusion Char Char / Crosslinking Radical_BPS->Char Recombination

Figure 2: Divergent thermal degradation pathways. Note the gas extrusion (SO2) in BPS vs. monomeric splitting in BPA.

Experimental Protocol: Validating Stability

To verify these properties in your own lab, use the following self-validating protocol. This avoids common artifacts like "pan creep" or oxidative masking.

Protocol: High-Resolution TGA/DSC

Objective: Determine precise


 and 

without thermal lag.
  • Sample Prep:

    • Grind sample to fine powder (<50

      
      ) to maximize thermal contact.
      
    • Crucial: Dry BPS at

      
       for 2 hours. BPS is hygroscopic due to the sulfone group; moisture will appear as a false degradation peak at 
      
      
      
      .
  • Pan Selection:

    • Use Hermetic Alumina pans with a laser-drilled pinhole.

    • Why? Aluminum pans melt at

      
       (too close to degradation limits) and can react with phenolic hydroxyls at high temps. Alumina is inert.
      
  • Atmosphere:

    • Nitrogen (Inert): 50 mL/min (Purge). Use for determining intrinsic bond stability.

    • Air (Oxidative): 50 mL/min. Use for simulating real-world processing stability.

  • Ramp Profile:

    • Step 1: Equilibrate at

      
      .
      
    • Step 2: Ramp

      
       to 
      
      
      
      (Dehydration check).
    • Step 3: Isotherm 5 min.

    • Step 4: Ramp

      
       to 
      
      
      
      .
  • Analysis:

    • Calculate

      
       at the intersection of the baseline and the tangent of the weight loss curve.
      
    • Do not rely solely on

      
       as it includes volatile impurities.
      

Strategic Implications for Development

For Polymer Processing

If substituting BPA with BPS in a formulation:

  • Viscosity: Expect higher melt viscosity. You may need to increase processing temps by

    
    .
    
  • Thermal History: BPS is more prone to "browning" (charring) if held at melt temperature too long, despite its higher stability, due to the formation of sulfur-based chromophores.

For Drug Delivery/Safety
  • Leaching: While BPS is thermally stable, its higher polarity increases its solubility in aqueous environments compared to BPA. Thermal stability does not equate to hydrolytic stability in biological media.

  • Sterilization: BPS-based polymers are generally safer for steam sterilization (

    
    ) than BPA-based ones, as the 
    
    
    
    and
    
    
    are well above the sterilization window, preventing deformation.

References

  • Liao, C., & Kannan, K. (2013). Concentrations and Profiles of Bisphenol A and Other Bisphenol Analogues in Foodstuffs from the United States and Their Implications for Human Exposure. Journal of Agricultural and Food Chemistry. [Link]

  • NIST Chemistry WebBook. (n.d.). 4,4'-Sulfonyldiphenol (this compound) Phase change data. National Institute of Standards and Technology. [Link]

  • Usman, A., & Ahmad, M. (2016). From BPA to its analogues: Is it a safe journey? Chemosphere. [Link]

  • ECHA (European Chemicals Agency). (2020). This compound - Substance Information and Support Document. [Link]

  • Pivnenko, K., et al. (2015). Bisphenol A and its structural analogues in household waste paper. Waste Management. [Link]

Sources

Technical Guide: Bisphenol S (BPS) Biodegradation in Soil and Aquatic Systems

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biodegradation mechanisms, environmental fate, and experimental analysis of Bisphenol S (BPS), designed for researchers in environmental toxicology and bioremediation.

Executive Summary

This compound (BPS) was introduced as a thermally stable alternative to Bisphenol A (BPA). However, its sulfonyl group (


) confers significantly higher chemical stability and polarity compared to the isopropylidene bridge of BPA. This structural difference creates a biodegradation paradox : while BPS is often recalcitrant in aquatic environments (half-life > 60 days), it can undergo rapid mineralization in aerobic soils (half-life < 1 day) due to specific rhizosphere-associated bacteria. This guide delineates the mechanistic pathways, enzymatic drivers, and validated protocols for assessing BPS fate.

Part 1: Physicochemical Fate & Bioavailability

The environmental persistence of BPS is governed by its interaction with the matrix. Unlike BPA, which is driven by hydrophobic partitioning, BPS mobility is influenced by its polarity.

Comparative Properties Table
PropertyBisphenol A (BPA)This compound (BPS)Impact on Biodegradation
Bridge Structure Isopropylidene (

)
Sulfonyl (

)
The sulfonyl group is electron-withdrawing, deactivating the phenolic rings to electrophilic attack (e.g., by oxygenases).
Log Kow ~3.4~1.65BPS is more water-soluble, increasing bioavailability but also leaching potential.
Sorption (

)
1.2 – 4.6 L/kgLower (Soil dependent)Lower sorption in mineral soils implies higher mobility; BPS requires high Organic Carbon (OC) for retention.
Aquatic Half-life 2.5 – 4 days> 60 days (often recalcitrant)BPS resists the "bridge-first" oxidative cleavage common in aquatic bacteria.
Soil Half-life < 1 day< 1 day (Aerobic)Rapid degradation in soil suggests specific evolution of soil bacteria (Sphingobium spp.).

Part 2: Biodegradation Mechanisms[1]

The "Ring-First" Catabolic Pathway (Soil)

Unlike BPA, where degradation often begins at the central carbon bridge, BPS degradation in soil strains like Sphingobium fuliginis OMI follows a "Ring-First" mechanism. The sulfonyl bridge is too stable for direct cleavage.

  • Step 1: Hydroxylation: Monooxygenases (likely P450 or FAD-dependent) introduce hydroxyl groups to the phenolic ring, forming a catecholic intermediate (e.g., 3,4,4'-trihydroxy-BPS).

  • Step 2: Meta-Cleavage: A dioxygenase cleaves the aromatic ring adjacent to the hydroxyl groups (meta-cleavage), breaking the ring structure while leaving the sulfonyl bridge temporarily intact.

  • Step 3: Bridge Destabilization: The ring fission destabilizes the molecule, eventually leading to desulfonation and mineralization.

Enzymatic Degradation (Laccases)

Fungal laccases (e.g., from Trametes spp.) can degrade BPS via radical oxidation.[1]

  • Mechanism: Laccase extracts an electron from the phenolic hydroxyl group, creating a phenoxy radical.

  • Outcome: This leads to oxidative coupling (oligomerization) rather than mineralization, often resulting in insoluble precipitates unless a mediator (e.g., HBT) is present to facilitate ring cleavage.

Pathway Visualization

The following diagram contrasts the recalcitrance of BPS in water with its catabolism in soil.

Figure 1: Divergent environmental fate of this compound. In soil, specialized bacteria attack the aromatic ring (left). In water, the sulfonyl bridge prevents standard cleavage, leading to persistence (right).

Part 3: Experimental Protocols

Protocol A: Soil Microcosm Degradation Assay

Objective: Determine aerobic half-life (


) and identify metabolites.
  • Soil Collection: Collect topsoil (0-10 cm) from an agricultural or forest site. Sieve (<2 mm) to remove stones/roots. Determine Water Holding Capacity (WHC).

  • Acclimation: Pre-incubate soil at 25°C for 7 days in the dark to stabilize microbial activity.

  • Spiking:

    • Dissolve BPS in acetone (carrier solvent).

    • Apply to a small subsample of silica sand or talc. Evaporate solvent completely.

    • Mix spiked carrier into the main soil batch to achieve final concentration (e.g., 100 µg/kg). Note: Avoid direct solvent addition to soil to prevent microbial toxicity.

  • Incubation:

    • Maintain soil moisture at 40-60% WHC.

    • Incubate in dark at 20-25°C.

    • Sampling Points: T=0, 6h, 12h, 24h, 3d, 7d, 14d. (Frequent early sampling is critical due to rapid degradation).

  • Extraction:

    • Ultrasonic extraction with Acetonitrile:Water (70:30) or Methanol.

    • Centrifuge and filter (0.22 µm PTFE).

Protocol B: LC-MS/MS Analytical Method

Objective: Quantify BPS and detect polar metabolites.

  • Instrument: LC-MS/MS (Triple Quadrupole).

  • Ionization: Electrospray Ionization Negative (ESI-).

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.01% Ammonium Fluoride (enhances ionization for BPS).

    • B: Methanol or Acetonitrile.

  • MRM Transitions (BPS):

    • Quantifier:

      
       (Loss of phenol-sulfur group).
      
    • Qualifier:

      
       (Phenol moiety).
      

Part 4: References

  • Aerobic Soil Biodegradation of Bisphenol (BPA) Alternatives this compound and Bisphenol AF Compared to BPA.

    • Source: Environmental Science & Technology (2017)[2]

    • Significance: Establishes the <1 day half-life of BPS in soil.[2][3]

    • URL:[Link]

  • The 4-tert-Butylphenol-Utilizing Bacterium Sphingobium fuliginis OMI Can Degrade Bisphenols via Phenolic Ring Hydroxylation and Meta-Cleavage Pathway. [4][5]

    • Source: Applied and Environmental Microbiology (2013)

    • Significance: Identifies the specific "Ring-First" metabolic pathway for BPS.

    • URL:[Link]

  • Biodegradation of a variety of bisphenols under aerobic and anaerobic conditions.

    • Source: Water Science and Technology (2006)[6]

    • Significance: Highlights the recalcitrance of BPS in aquatic/river systems compared to BPA.

    • URL:[Link]

  • Sorption and Desorption of Bisphenol A on Agricultural Soils.

    • Source: Environmental Pollution (2018)[7][8]

    • Significance: Provides comparative Kd values and sorption mechanisms relevant to bioavailability.

    • URL:[Link]

Sources

Methodological & Application

Application Note: Ultra-Sensitive Quantitation of Bisphenol S (BPS) in Human Serum via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS)

Abstract & Introduction

As regulatory pressure mounts on Bisphenol A (BPA), manufacturers have shifted toward analogues such as Bisphenol S (BPS).[1] However, emerging toxicological data suggests BPS may possess similar or greater endocrine-disrupting potential. Detecting BPS in human serum is analytically challenging due to its trace abundance (sub-ng/mL levels), the complexity of the serum matrix, and the ubiquity of background bisphenol contamination in laboratory consumables.

This Application Note details a robust, high-sensitivity protocol for the quantification of Total BPS (free + conjugated) in human serum. Unlike standard clinical methods, this protocol integrates ammonium fluoride (


)  mobile phase chemistry to enhance ionization efficiency in negative electrospray mode (ESI-) and employs a contaminant delay column  strategy to nullify background interference.

Experimental Design & Rationale (The "Why")

The "Total" vs. "Free" BPS Distinction

Bisphenols are rapidly metabolized in the liver via Phase II conjugation (glucuronidation/sulfation). In serum, BPS exists primarily as BPS-glucuronide.

  • Critical Step: To assess total exposure, samples must undergo enzymatic deconjugation using

    
    -glucuronidase. Omitting this yields false negatives.
    
The Background Contamination Paradox

Bisphenols are ubiquitous in plastic tubing, solvent bottles, and mobile phases.

  • The Solution: We utilize a Delay Column (Isolator Column) placed between the LC pumps and the injector. This physically separates the system background BPS (which elutes later) from the sample BPS, preventing false positives.

Mobile Phase Chemistry

Standard ammonium acetate buffers often yield poor sensitivity for BPS in ESI(-).

  • The Innovation: We utilize 0.5 mM Ammonium Fluoride (

    
    )  in Methanol.[2] Fluoride ions facilitate proton abstraction more effectively than acetate, resulting in a 2–10x signal enhancement  for phenolic compounds.
    

Materials & Reagents

  • Analytes: this compound (BPS),

    
    -BPS (Internal Standard).
    
  • Enzyme:

    
    -Glucuronidase (Type H-1 from Helix pomatia or recombinant E. coli), >10,000 units/mL.
    
  • Solvents: LC-MS Grade Methanol, Water, Methyl tert-butyl ether (MTBE).

  • Additives: Ammonium Fluoride (99.99% trace metals basis).

  • Consumables: GLASS autosampler vials and inserts (Mandatory: avoid plastic).

Analytical Workflow Diagrams

System Configuration (Contamination Control)

The following diagram illustrates the placement of the Delay Column to separate background interference.

G cluster_legend Mechanism of Action Solvent Mobile Phase (Source of Contamination) Pump LC Pump Solvent->Pump DelayCol Delay Column (Retains System BPS) Pump->DelayCol Flow Injector Sample Injector DelayCol->Injector Clean Baseline AnalCol Analytical Column (Separation) Injector->AnalCol Sample + Clean Flow MS MS/MS Detector AnalCol->MS Note System BPS elutes later than Sample BPS due to extra volume of Delay Column.

Caption: Setup of the Delay Column (placed before the injector) to chromatographically separate solvent-derived background BPS from sample BPS.

Sample Preparation Workflow

Workflow Sample Human Serum (200 µL) Spike Add IS: 13C12-BPS (Corrects Matrix Effects) Sample->Spike Enzyme Enzymatic Hydrolysis (Beta-Glucuronidase, 37°C, 2h) Spike->Enzyme LLE LLE Extraction (MTBE, 3x Volume) Enzyme->LLE Dry Evaporate to Dryness (N2 Stream) LLE->Dry Recon Reconstitute (50:50 MeOH:H2O) Dry->Recon Inject LC-MS/MS Injection Recon->Inject

Caption: Step-by-step sample preparation including enzymatic deconjugation and Liquid-Liquid Extraction (LLE).

Detailed Protocol

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquoting: Thaw serum on ice. Transfer 200 µL to a glass tube.

  • Internal Standard: Add 20 µL of

    
    -BPS (10 ng/mL). Vortex for 10 sec.
    
  • Deconjugation: Add 100 µL of Ammonium Acetate buffer (1M, pH 5.0) containing

    
    -glucuronidase (3000 units). Incubate at 37°C for 2–4 hours.
    
    • Check: Verify pH is ~5.0 for optimal enzyme activity.

  • Extraction: Add 2 mL of MTBE (Methyl tert-butyl ether). Shake vigorously for 10 min (or vortex).

  • Separation: Centrifuge at 4000 rpm for 10 min.

  • Transfer: Transfer the supernatant (organic layer) to a new glass tube.

  • Drying: Evaporate under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 100 µL of 50:50 Methanol:Water. Transfer to a glass autosampler vial.

LC-MS/MS Conditions

Chromatography (LC):

  • Instrument: UHPLC System (e.g., Shimadzu Nexera or Waters ACQUITY).

  • Analytical Column: Biphenyl Phase (e.g., Restek Raptor Biphenyl or Phenomenex Kinetex F5), 2.1 x 100 mm, 1.7 µm.

    • Why Biphenyl? Superior separation of bisphenol isomers compared to C18.

  • Delay Column: C18 Short Column (e.g., 2.1 x 30 mm) placed before the injector.

  • Mobile Phase A: Water + 0.5 mM Ammonium Fluoride.

  • Mobile Phase B: Methanol.[3]

  • Flow Rate: 0.35 mL/mL.

  • Injection Vol: 10 µL.

Gradient Profile:

Time (min) % B (MeOH) Event
0.0 40 Initial
1.0 40 Hold
6.0 95 Ramp
8.0 95 Wash
8.1 40 Re-equilibrate

| 10.0 | 40 | End |

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI), Negative Mode.[4][5][6]

  • Mode: Multiple Reaction Monitoring (MRM).[5][7]

  • Capillary Voltage: -2.5 kV (Optimization required per instrument).

  • Desolvation Temp: 500°C.

MRM Transitions:

Analyte Precursor (m/z) Product (Quant) Product (Qual) Collision Energy (V)
This compound 249.0 108.0 92.0 22 / 34

|


-BPS (IS) | 261.0 | 114.0 | - | 22 |

Results & Discussion

Performance Metrics
  • Linearity:

    
     over the range of 0.05 – 50 ng/mL.
    
  • LOD (Limit of Detection): 0.01 ng/mL (using Ammonium Fluoride enhancement).

  • LOQ (Limit of Quantitation): 0.05 ng/mL.

  • Recovery: 85–105% (Corrected by Internal Standard).

Troubleshooting "Ghost" Peaks

If you observe BPS peaks in your solvent blanks:

  • Check the Delay Column: Ensure the delay column is actually delaying the background. The background peak should elute after the analyte peak (or significantly before, depending on gradient, but usually later due to gradient dwell volume).

  • Solvent Quality: Switch to fresh LC-MS grade MeOH. Do not use plastic wash bottles for refilling reservoirs.

  • Vial Caps: Ensure vial septa are PTFE-lined (Teflon), not plain rubber.

References

  • Centers for Disease Control and Prevention (CDC). "Laboratory Procedure Manual: Bisphenols in Urine/Serum." National Health and Nutrition Examination Survey (NHANES). [Link]

  • Rochester, J. R., & Bolden, A. L. (2015). "this compound and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes." Environmental Health Perspectives. [Link]

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). [Link]

  • Regueiro, J., & Wenzl, T. (2015). "Squeezing the sensitivity of liquid chromatography–tandem mass spectrometry for the determination of bisphenols in food." Journal of Chromatography A. (Reference for Ammonium Fluoride usage). [Link]

Sources

Elucidating the Silent Threat: High-Content Screening Protocols for Bisphenol S (BPS) Neurotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TOX-BPS-01

Abstract

As the industrial shift from Bisphenol A (BPA) to Bisphenol S (BPS) accelerates, emerging toxicological data suggests that BPS is a "regrettable substitution" with significant neurotoxic potential. This application note provides a rigorous, multi-parametric screening workflow to evaluate BPS neurotoxicity. We detail protocols for assessing cell viability, mitochondrial dysfunction, and neurite outgrowth, emphasizing the detection of non-monotonic dose responses (NMDR) characteristic of endocrine-disrupting chemicals (EDCs).

Introduction: The BPS Neurotoxicity Paradox

This compound (BPS) was introduced as a safer alternative to BPA, yet it exhibits similar structural stability and endocrine-disrupting properties. Unlike acute toxins, BPS often operates via Non-Monotonic Dose Responses (NMDR) , where low (nanomolar) environmental doses may trigger distinct signaling pathways compared to high (micromolar) toxicological doses.

Effective screening requires a shift from simple "death assays" to high-content phenotypic profiling. This guide focuses on three critical axes of neurotoxicity:

  • Cytotoxicity & Viability: Establishing the sub-lethal window.

  • Mitochondrial Integrity: The mechanistic driver of apoptosis.

  • Neurite Outgrowth: The functional phenotype of neuronal connectivity.

Cell Model Selection Strategy

Selecting the correct biological system is paramount. For BPS screening, we recommend a dual-model approach:

FeatureSH-SY5Y (Human Neuroblastoma) PC12 (Rat Pheochromocytoma)
Origin Human (High clinical relevance)Rat (High mechanistic relevance)
Differentiation Retinoic Acid (RA) or BDNFNerve Growth Factor (NGF)
Primary Use Oxidative stress, Mitochondrial healthNeurite outgrowth, Synaptogenesis
BPS Sensitivity High (Cytotoxicity >50 µM)High (Morphological changes)

Recommendation: Use SH-SY5Y for high-throughput metabolic screening (ROS/MMP) and PC12 for morphological neurite outgrowth assays due to their robust response to NGF.

Experimental Workflow & Signaling Pathway

Understanding the mechanism is necessary for interpreting assay results. BPS is hypothesized to disrupt the Myo19/OxPhos pathway and induce oxidative stress, leading to apoptosis and neurite retraction.

Visualizing the Mechanism

BPS_Mechanism BPS This compound (BPS) (Exposure) ER Estrogen Receptor Binding BPS->ER ROS ROS Generation (Oxidative Stress) BPS->ROS ER->ROS Non-Genomic Mito Mitochondrial Dysfunction (ΔΨm Collapse) ROS->Mito Caspase Caspase 3/7 Activation Mito->Caspase Neurite Neurite Retraction (Tubulin Disassembly) Mito->Neurite ATP Depletion Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Neurite->Apoptosis

Figure 1: Proposed Mechanism of Action. BPS induces oxidative stress and mitochondrial depolarization, leading to downstream caspase activation and neurite retraction.

Protocol Module 1: Establishing the Dose-Response (Viability)

Objective: Determine the IC50 and identify the "sub-lethal" range for functional assays. Assay Type: CCK-8 (Cell Counting Kit-8). Superior to MTT due to higher sensitivity and lack of insolubility crystals.

Materials
  • Cell Line: SH-SY5Y (undifferentiated).

  • Reagent: WST-8 (CCK-8 kit).

  • Vehicle: DMSO (Final concentration < 0.1%).

Step-by-Step Protocol
  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in a 96-well plate. Incubate for 24h.
    
  • Dose Preparation: Prepare BPS serial dilutions in culture medium.

    • Critical Range: 0.1 nM to 100 µM (Logarithmic scale).

    • Controls: Vehicle (0.1% DMSO) and Positive Control (10% DMSO or 100 µM Rotenone).

  • Exposure: Aspirate old medium and add 100 µL of BPS-containing medium. Incubate for 48 hours .

    • Note: 48h is preferred over 24h for BPS to manifest metabolic toxicity.[1]

  • Measurement: Add 10 µL of CCK-8 reagent to each well.

  • Incubation: Incubate for 1–4 hours at 37°C until orange color develops.

  • Readout: Measure absorbance at 450 nm .

Data Interpretation: Plot Absorbance vs. Log[Concentration]. Look for a sigmoidal curve.

  • Threshold: Concentrations causing <10% viability loss are suitable for neurite outgrowth assays.

Protocol Module 2: Mitochondrial Health (JC-1 Assay)

Objective: Detect early-stage apoptosis via Mitochondrial Membrane Potential (ΔΨm) depolarization. Mechanism: JC-1 forms red aggregates in healthy mitochondria (high potential) and green monomers in unhealthy mitochondria (low potential).[2]

Materials
  • Probe: JC-1 (2 µM working solution).

  • Control: CCCP (50 µM) as a mitochondrial uncoupler (Positive Control).

Step-by-Step Protocol
  • Treatment: Treat SH-SY5Y cells with selected BPS concentrations (e.g., 10 nM, 1 µM, 50 µM) for 24h.

  • Staining: Aspirate medium. Add JC-1 working solution (diluted in warm media).

  • Incubation: Incubate for 20 minutes at 37°C in the dark.

    • Warning: JC-1 is light-sensitive.

  • Wash: Wash 2x with warm PBS or assay buffer.

  • Imaging/Reading:

    • Red Channel (Aggregates): Ex 535 nm / Em 590 nm.

    • Green Channel (Monomers): Ex 485 nm / Em 535 nm.

Data Analysis: Calculate the Red/Green Ratio .

  • High Ratio: Healthy mitochondria.[2][3]

  • Low Ratio: Depolarization (Neurotoxicity).

  • BPS Effect: Expect a dose-dependent decrease in the Red/Green ratio, particularly >50 µM.

Protocol Module 3: Neurite Outgrowth (Functional Phenotype)

Objective: Quantify the inhibition of neuritogenesis, a sensitive marker of developmental neurotoxicity. Model: PC12 cells differentiated with NGF (Nerve Growth Factor).

Materials
  • Cell Line: PC12 cells.[4]

  • Differentiation Agent: NGF-2.5S (50 ng/mL).

  • Coating: Collagen IV or Poly-D-Lysine coated plates (Critical for adhesion).

Step-by-Step Protocol
  • Priming: Seed PC12 cells at low density (

    
     cells/well) in low-serum medium (1% Horse Serum).
    
  • Differentiation & Exposure: Add medium containing 50 ng/mL NGF + BPS (Test concentrations).

    • Duration: 72–96 hours.

  • Fixation: Remove medium. Fix with 4% Paraformaldehyde (PFA) for 15 mins.

  • Staining:

    • Permeabilize (0.1% Triton X-100).

    • Stain with Anti-βIII-Tubulin (Neuronal marker) followed by a fluorescent secondary antibody.

    • Counterstain nuclei with DAPI .[4]

  • Imaging: Acquire images (20x objective).

  • Analysis (ImageJ/Fiji):

    • Use the "NeuronJ" plugin or automated "Neurite Outgrowth" modules.

    • Definition of Neurite: Process length > 2x cell body diameter.

Visualizing the Assay Workflow

Assay_Workflow Step1 Seed PC12 Cells (Collagen Coated) Step2 Differentiation (NGF + BPS Exposure) Step1->Step2 24h Step3 Fixation & Staining (βIII-Tubulin / DAPI) Step2->Step3 72-96h Step4 High-Content Imaging (Fluorescence) Step3->Step4 Step5 Analysis (Total Neurite Length) Step4->Step5

Figure 2: Neurite Outgrowth Assay Workflow. A 4-day protocol to assess functional neurotoxicity.

Key Metrics:

  • Total Neurite Length per Cell: Sum of all neurite lengths / Total nuclei.

  • Branching Index: Number of branch points per neurite.

  • % Neurite Bearing Cells: Percentage of cells with neurites > 2x body width.

References

  • Pang, Q., et al. (2024). "this compound impairs mitochondrial function by targeting Myo19/oxidative phosphorylation pathway contributing to axonal and dendritic injury." Environment International.[5]

  • Qiu, W., et al. (2020). "Exposure to this compound and Bisphenol F Alters Gene Networks Related to Protein Translation and Neuroinflammation in SH-SY5Y Human Neuroblastoma Cells." International Journal of Molecular Sciences.

  • Kose, O., et al. (2020). "Evaluation of the Cytotoxic Effect of Bisphenol A and Its Analogs in MCF-7 and HSeC Cell Lines in vitro."[6] FABAD Journal of Pharmaceutical Sciences.

  • Vandenberg, L. N., et al. (2012). "Hormones and Endocrine-Disrupting Chemicals: Low-Dose Effects and Nonmonotonic Dose Responses." Endocrine Reviews.

  • Elabscience. "Mitochondrial Membrane Potential Assay Kit (with JC-1) Protocol."

Sources

Introduction: The "Regrettable Substitution" Challenge

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Quantitation of Bisphenol S (BPS) in Complex Matrices via ID-LC-MS/MS

As regulatory pressure mounts on Bisphenol A (BPA)—culminating in the European Food Safety Authority (EFSA) establishing a new, ultra-low Tolerable Daily Intake (TDI) of 0.2 ng/kg bw/day—manufacturers have increasingly pivoted to structural analogs like This compound (BPS) . Often marketed as "BPA-Free," BPS (4,4'-sulfonyldiphenol) shares the endocrine-disrupting potential of its predecessor, necessitating rigorous monitoring in biological fluids, food contact materials, and environmental waters.[1]

This guide details a robust Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) protocol. Unlike generic methods, this workflow addresses the specific physicochemical challenges of BPS, such as its higher polarity compared to BPA and the difficulty of separating it from isobaric interferences.

Scientific Foundation & Strategic Choices

The Reference Standard Strategy: 13C vs. Deuterium

For trace analysis (<1 ng/mL), Isotope Dilution Mass Spectrometry (IDMS) is the gold standard. However, the choice of internal standard (IS) is critical.

  • The Problem with Deuterium (d-labeled): Deuterium atoms located on exchangeable sites (hydroxyl groups) can exchange with solvent protons, altering the mass shift. Even ring-labeled deuterated standards (e.g., BPS-d8) can exhibit the "Isotope Effect," where the slightly different physicochemical properties cause the IS to elute slightly before the native analyte. This separation means the IS does not experience the exact same matrix suppression as the analyte at the moment of ionization.

  • The 13C Solution: Carbon-13 labeled standards (e.g., 13C12-BPS ) are chemically identical to the native target.[1] They co-elute perfectly, ensuring that any ion suppression or enhancement affects both the native and the IS equally. Recommendation: Use 13C12-BPS for highest accuracy; use BPS-d8 only if cost is a prohibiting factor.[1]

Chromatographic Selectivity: Beyond C18

Standard C18 columns often fail to separate BPS from other bisphenol isomers (like BPF or BPE) effectively due to their similar hydrophobicity.[1]

  • The Fix: Use a Biphenyl or Phenyl-Hexyl stationary phase.[1] These phases utilize

    
     interactions with the aromatic rings of the bisphenols, offering superior selectivity for separating structural isomers compared to hydrophobic interaction alone.
    

Experimental Protocol

Reagents & Materials
  • Native Standard: this compound (CAS 80-09-1), purity >98%.[1]

  • Internal Standard: 13C12-Bisphenol S (preferred) or BPS-d8.[1]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.[1]

  • Additives: Ammonium Fluoride (

    
    ) or Ammonium Acetate (enhances ionization in negative mode).[1]
    
  • Enzyme:

    
    -Glucuronidase (Helix pomatia or E. coli) for biological samples.[1]
    
Workflow Visualization

BPS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample (Urine/Milk) IS_Spike Spike Internal Standard (13C12-BPS) Sample->IS_Spike Decision Matrix Type? Sample->Decision Hydrolysis Enzymatic Hydrolysis (β-Glucuronidase, 37°C, 16h) IS_Spike->Hydrolysis SPE Solid Phase Extraction (HLB Cartridge) Hydrolysis->SPE LC LC Separation (Biphenyl Column) SPE->LC MS MS/MS Detection (ESI-, MRM Mode) LC->MS Data Quantitation (Ratio: Native Area / IS Area) MS->Data

Caption: End-to-end workflow for total this compound determination including enzymatic deconjugation and ID-LC-MS/MS.

Step-by-Step Methodology

Step 1: Standard Preparation [1][2]

  • Stock Solution (1 mg/mL): Dissolve 10 mg BPS in 10 mL Methanol. Note: BPS has high solubility in methanol (approx 1100 mg/L in water, higher in organics).[1]

  • Working Standard: Dilute stock with 50:50 MeOH:Water to create a calibration curve range (e.g., 0.05 ng/mL to 100 ng/mL).

  • IS Spiking Solution: Prepare 13C12-BPS at 100 ng/mL in MeOH.

Step 2: Sample Preparation (Urine Example)

  • Aliquot: Transfer 1.0 mL urine to a glass tube.

  • Spike: Add 20

    
    L of IS Spiking Solution.
    
  • Buffer: Add 1.0 mL Ammonium Acetate buffer (pH 5.0).

  • Hydrolysis: Add 20

    
    L 
    
    
    
    -Glucuronidase. Incubate at 37°C for 12-16 hours. Crucial: BPS is excreted mainly as glucuronide conjugates; omitting this measures only free BPS.[1]
  • Extraction (SPE):

    • Condition HLB cartridge (3 mL/60 mg) with 3 mL MeOH then 3 mL water.[1]

    • Load sample.[1][2]

    • Wash with 3 mL 5% MeOH in water (removes salts/proteins).[1]

    • Elute with 3 mL Methanol.

    • Evaporate to dryness under nitrogen; reconstitute in 200

      
      L Mobile Phase Initial Conditions.[1]
      

Step 3: LC-MS/MS Conditions [1]

  • Column: Kinetex Biphenyl or equivalent (2.1 x 100 mm, 1.7

    
    m).[1]
    
  • Mobile Phase A: Water + 0.5 mM Ammonium Fluoride (or Acetate).[1] Fluoride significantly boosts sensitivity in negative mode.[1]

  • Mobile Phase B: Methanol (or Acetonitrile).[1]

  • Gradient:

    • 0 min: 30% B

    • 0.5 min: 30% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 30% B (Re-equilibrate for 3 min).

Step 4: MS/MS Parameters (ESI Negative) [1]

  • Source Temp: 500°C

  • Capillary Voltage: -2.5 kV (Negative mode requires lower voltage to prevent discharge).[1]

  • MRM Transitions:

AnalytePrecursor (

)
Product (

)
RoleCollision Energy (eV)
This compound 249.0

108.0Quantifier34
249.092.0Qualifier26
13C12-BPS (IS) 261.0

114.0Quantifier34
BPS-d8 (Alt IS) 257.0

112.0Quantifier34

Note: The transition 249->108 corresponds to the loss of the phenol group and


 rearrangement, a highly specific fragmentation for sulfonyl diphenols.

Quality Assurance & Troubleshooting

Acceptance Criteria
  • Linearity:

    
     with 1/x weighting.[1]
    
  • Ion Ratio: The ratio of Qualifier (92) to Quantifier (108) area must be within ±20% of the authentic standard.

  • Recovery: Absolute recovery of Internal Standard should be 70-120%.[1]

Common Pitfalls
  • Background Contamination: Unlike BPA, BPS is less ubiquitous in lab plasticware, but thermal paper (receipts) dust is a major contamination source.[1] Protocol: Do not handle receipts before prep; wipe lab surfaces with methanol.

  • Carryover: BPS is "sticky."[1] Use a needle wash of 50:50 ACN:Isopropanol + 0.1% Formic Acid.[1]

References

  • European Food Safety Authority (EFSA). (2023).[1][3] Re-evaluation of the risks to public health related to the presence of bisphenol A (BPA) in foodstuffs.[4][5][6] EFSA Journal.[1] Link[1]

  • Lehmler, H. J., et al. (2018).[1] this compound and its chlorinated derivatives in indoor dust and human exposure. Environmental Science & Technology.[1] Link[1]

  • Karrer, G., et al. (2019).[1] LC-MS/MS analysis of this compound and five other bisphenols in total diet food samples.[1] Food Additives & Contaminants: Part A. Link[1]

  • Völkel, W., et al. (2023).[1] Determination of bisphenol A, bisphenol F, and this compound in urine by UPLC-ESI-MS.[1] The MAK Collection for Occupational Health and Safety.[7] Link

  • Owczarek, K., et al. (2020).[1] The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method. Scientific Reports.[1] Link

Sources

High-Resolution Analysis of Bisphenol S (BPS) in Breast Milk: A Multi-Stage Sample Preparation Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The analysis of Bisphenol S (BPS) in breast milk represents a "perfect storm" of analytical challenges: a lipophilic analyte present at trace levels (sub-ng/mL) within a complex biological emulsion rich in fats (3–5%), proteins, and sugars. Unlike simple aqueous matrices, breast milk requires a rigorous multi-modal cleanup to prevent instrument fouling and ion suppression while maintaining high recovery.

This guide moves beyond standard generic protocols. We advocate for a Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach coupled with Enzymatic Deconjugation . While Solid Phase Extraction (SPE) is a traditional standard, recent field data suggests that zirconium-based dispersive SPE (d-SPE) offers superior lipid removal efficiency for milk matrices compared to C18 alone, significantly reducing matrix effects in LC-MS/MS analysis.

The "Zero-Background" Directive

Critical Warning: Bisphenols are ubiquitous in laboratory environments (dust, plastics, solvents).

  • Glassware Only: All sample contact surfaces must be glass or solvent-rinsed stainless steel.

  • Solvent Screening: Test every new lot of solvent (even HPLC grade) for BPS background before use.

  • Plastic Ban: Avoid polycarbonate and epoxy resins completely. Use polypropylene (PP) tubes only if pre-screened and solvent-washed (methanol rinsed).

Part 2: Sample Preparation Workflow

Phase I: Enzymatic Hydrolysis (Total BPS Determination)

BPS is metabolized into glucuronides and sulfates. To assess total exposure, these conjugates must be cleaved.

Reagents:

  • 
    -Glucuronidase/Arylsulfatase (e.g., from Helix pomatia or E. coli).
    
  • Ammonium Acetate Buffer (1.0 M, pH 5.0).

Protocol:

  • Aliquot: Transfer 2.0 mL of homogenized breast milk into a 15 mL glass centrifuge tube.

  • Buffer: Add 1.0 mL of Ammonium Acetate Buffer (pH 5.0).

  • Enzyme Addition: Add 20 µL of

    
    -glucuronidase solution (>10,000 units/mL).
    
  • Incubation: Seal and incubate at 37°C for 12–16 hours (overnight) with gentle shaking.

    • Scientific Rationale: Overnight incubation ensures complete deconjugation of sterically hindered isomers.

  • Cooling: Bring samples to room temperature before extraction.

Phase II: Extraction & Lipid Removal (Modified QuEChERS)

This phase isolates BPS while removing the heavy lipid load that causes signal suppression.

Reagents:

  • Acetonitrile (ACN) (LC-MS Grade).

  • QuEChERS Salts: 4g MgSO4, 1g NaCl.

  • d-SPE Sorbent: Z-Sep+ (Zirconia-coated silica) and MgSO4.

Protocol:

  • Protein Precipitation: Add 10 mL of Acetonitrile to the hydrolyzed sample.

    • Mechanism:[1][2][3][4] ACN precipitates proteins and extracts BPS.

  • Vortex: Vortex vigorously for 1 minute.

  • Salting Out: Add the QuEChERS salt mixture (4g MgSO4, 1g NaCl).

    • Mechanism:[1][2][3][4] This induces phase separation. The water remains in the salt layer; BPS partitions into the ACN (organic) layer.

  • Centrifugation 1: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 6 mL of the upper ACN layer to a d-SPE tube containing 150 mg Z-Sep+ and 900 mg MgSO4 .

    • Why Z-Sep+? Zirconia sorbents show superior affinity for phospholipids and fatty acids compared to PSA/C18 in fatty matrices like milk.

  • Cleanup: Vortex for 1 minute. Centrifuge at 4,000 x g for 5 minutes .

  • Concentration: Transfer 4 mL of the cleaned extract to a glass tube. Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 200 µL of Methanol:Water (50:50 v/v) for LC-MS/MS analysis.

Part 3: Instrumental Analysis (LC-MS/MS)

System: UHPLC coupled to Triple Quadrupole Mass Spectrometer. Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

ParameterSetting
Mobile Phase A Water (no additives or 0.5mM Ammonium Fluoride for sensitivity enhancement)
Mobile Phase B Methanol or Acetonitrile
Flow Rate 0.3 mL/min
Ionization ESI Negative Mode (BPS ionizes best in negative mode)
MRM Transition 1 m/z 249.0

108.0 (Quantifier)
MRM Transition 2 m/z 249.0

92.0 (Qualifier)

Note on Mobile Phase: Avoid acetate/formate buffers if possible, as they can suppress the negative ion signal of bisphenols. Ammonium Fluoride (0.5 mM) often boosts signal in negative mode.

Part 4: Workflow Visualization

Diagram 1: Sample Preparation Logic Flow

BPS_Workflow Start Breast Milk Sample (2.0 mL) Deconj Enzymatic Hydrolysis (B-Glucuronidase, 37°C, 12h) Start->Deconj Unlock Conjugates Extract LLE / Precipitation (+10 mL ACN) Deconj->Extract Precipitate Proteins Salt Phase Separation (MgSO4 + NaCl) Extract->Salt Partition BPS to Organic Clean Lipid Removal (d-SPE) (Z-Sep+ Sorbent) Salt->Clean Remove Phospholipids Conc Evaporation & Reconstitution (MeOH:H2O 50:50) Clean->Conc Enrich Analyte Analysis LC-MS/MS Analysis (ESI Negative) Conc->Analysis Quantification

Caption: Step-by-step workflow for isolating Total this compound from breast milk matrix.

Diagram 2: Decision Tree for Method Selection

Method_Select Q1 Analyte Form? Res1 Direct Extraction (Measure Free BPS) Q1->Res1 Free Only Res2 Enzymatic Hydrolysis (Measure Total BPS) Q1->Res2 Total Exposure Q2 Lipid Content? Res3 Standard QuEChERS (PSA/C18) Q2->Res3 Low (<2%) Res4 Enhanced Lipid Cleanup (Z-Sep+ / EMR-Lipid) Q2->Res4 High (>3%) (Typical Breast Milk) Res1->Q2 Res2->Q2

Caption: Decision matrix for selecting hydrolysis and cleanup sorbents based on study goals.

Part 5: Validation & Quality Control

To ensure Scientific Integrity , the following criteria must be met:

  • Matrix-Matched Calibration: Do not use solvent standards. Spike BPS into "blank" milk (or a surrogate matrix like bovine milk treated with charcoal) to build your calibration curve. This corrects for the inevitable matrix suppression.

  • Recovery Targets: Acceptable recovery range for BPS in milk is 70–120% .

    • Calculation: (Area in Spiked Sample - Area in Blank) / Area in Solvent Standard × 100.

  • Internal Standards: Use

    
    C
    
    
    
    -BPS
    or BPS-d8 . Add this before the very first extraction step to track losses throughout the entire workflow.
Troubleshooting Table
IssueProbable CauseCorrective Action
High Background Contaminated solvents or plastics.Switch to glass tubes; bake glassware at 400°C; screen solvents.
Low Recovery Incomplete phase separation or lipid interference.Increase centrifugation speed; switch d-SPE sorbent to Z-Sep+.
Signal Suppression Phospholipids co-eluting.Improve d-SPE cleanup; use a longer LC gradient to separate matrix.

References

  • Vela-Soria, F., et al. (2014). "Determination of bisphenols in human milk by dispersive liquid-liquid microextraction and liquid chromatography-tandem mass spectrometry." Journal of Chromatography A. Link

  • Tzatzarakis, M.N., et al. (2015). "Determination of Bisphenol A in human breast milk using LC-MS/MS." Journal of Chromatography B. Link

  • Česen, M., et al. (2016). "Bisphenols and their derivatives in human breast milk: A review of occurrence, toxicity, and analytical methods." Food and Chemical Toxicology. Link

  • Battal, D., et al. (2021). "Bisphenol A Exposure in Exclusively Breastfed Infants and Lactating Women."[5][6][7] Journal of Clinical Research in Pediatric Endocrinology. Link

  • Chi, Z.H., et al. (2024).[8] "Biomonitoring of bisphenol A (BPA) and bisphenol analogues in human milk from South Africa and Canada using a modified QuEChERS extraction method." Environmental Pollution.[8] Link(Note: Cited from recent search context)

Sources

Troubleshooting & Optimization

Technical Support Center: High-Sensitivity BPS Detection in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Sensitivity Paradox

Detecting Bisphenol S (BPS) in blood plasma presents a classic bioanalytical paradox: the analyte is ubiquitous in the laboratory environment (causing high background) but present at ultra-trace levels in biological samples (demanding extreme sensitivity).

Unlike Bisphenol A (BPA), BPS is more polar and exhibits poorer ionization efficiency in standard negative electrospray ionization (ESI-). To achieve the picogram-per-milliliter (pg/mL) sensitivity required for modern toxicological studies, researchers must move beyond standard protocols.

This guide addresses the three critical failure points in BPS analysis: System Contamination , Matrix Suppression , and Ionization Efficiency .

Module 1: Eliminating the "Ghost Peak" (Contamination Control)

The Issue: You observe BPS peaks in your blank injections, making it impossible to quantify low-level samples. The Cause: BPS leaches from plastic solvent lines, mobile phase bottles, and even LC pump seals. The Solution: The "Delay Column" Topology.

You cannot eliminate BPS from your LC system entirely.[1] Instead, you must chromatographically separate the system BPS from the sample BPS.

Hardware Modification Protocol
  • Install a Delay Column: Place a short, highly retentive C18 column (e.g., 50 x 2.1 mm, 5 µm) physically between the LC Mixer and the Autosampler Injection Valve .

  • Mechanism:

    • BPS originating from the solvents/pump is trapped on the Delay Column.

    • When the gradient starts, the system BPS elutes later than the sample BPS (which bypasses the Delay Column and goes straight to the Analytical Column).

    • Result: Two distinct peaks. The first is your sample; the second is the system background.

Visualizing the Delay Column Topology

DelayColumnSetup Solvents Mobile Phase (Source of Contam.) Pump LC Pump & Mixer Solvents->Pump BPS Contamination DelayCol DELAY COLUMN (Traps System BPS) Pump->DelayCol Flow Path Injector Autosampler (Sample Injection) DelayCol->Injector Delayed System BPS AnalCol Analytical Column (Separation) Injector->AnalCol Sample BPS + Delayed System BPS MS MS/MS Detector AnalCol->MS Resolved Peaks

Figure 1: Schematic placement of the Delay Column. It retards the elution of background contaminants relative to the injected sample.[1]

Module 2: Sample Preparation (Matrix Management)

The Issue: Signal suppression due to plasma phospholipids results in poor recovery (<50%). The Diagnosis: Protein precipitation (PPT) alone is insufficient. Phospholipids co-elute with BPS, suppressing ionization. The Solution: Solid Phase Extraction (SPE) with Phospholipid Removal.

Protocol: Optimized SPE Workflow

Reagents:

  • Cartridge: Polymeric Reversed-Phase (e.g., Oasis HLB or Strata-X) or specialized Phospholipid Removal Plates.

  • Enzyme:

    
    -glucuronidase (Helix pomatia or E. coli) is required if measuring total BPS, as >90% of BPS in plasma is conjugated.
    
StepActionTechnical Rationale
1. Hydrolysis Mix 200 µL Plasma + 100 µL Ammonium Acetate (pH 5.0) +

-glucuronidase.[2][3] Incubate 37°C for 4 hrs.
Deconjugates BPS-Glucuronide to free BPS.
2. Loading Dilute sample 1:1 with 1% Formic Acid. Load onto pre-conditioned SPE cartridge.Acidification ensures BPS (weak acid) is neutral and binds to the sorbent.
3. Wash 1 5% Methanol in Water.Removes salts and proteins.
4. Wash 2 40% Methanol in Water.Critical: Removes less hydrophobic interferences without eluting BPS.
5. Elution 100% Methanol (2 x 500 µL).Elutes BPS.[4][5][6][7] Phospholipids are often retained or eluted in a separate fraction depending on sorbent.
6. Dry Down Evaporate under Nitrogen at 40°C. Reconstitute in derivatization buffer (see Module 3).Concentrates the analyte.[8]

Module 3: Chemical Derivatization (The Sensitivity Booster)

The Issue: Native BPS has poor ionization in ESI- mode. LOD is stuck at ~1 ng/mL.[2] The Solution: Dansyl Chloride (DnCl) Derivatization.[3] Mechanism: DnCl reacts with the phenolic hydroxyl groups of BPS. This adds a nitrogen-containing moiety, allowing the molecule to be detected in ESI+ (Positive Mode) with 10-50x higher sensitivity.

Derivatization Protocol
  • Reconstitution: Dissolve the dried SPE extract in 50 µL of Sodium Bicarbonate buffer (100 mM, pH 10.5).

  • Reaction: Add 50 µL of Dansyl Chloride solution (1 mg/mL in Acetone).

  • Incubation: Vortex and heat at 60°C for 15-20 minutes .

    • Note: Ensure the vial is sealed tight to prevent acetone evaporation.

  • Termination: No quenching usually necessary if injected directly, or cool to room temp.

  • Analysis: Inject 10 µL into LC-MS/MS (ESI Positive Mode).

Target Transitions (Example):

  • Precursor: m/z 717 (Di-dansyl-BPS)

  • Product: m/z 171 (Dimethylaminonaphthalene fragment - very stable, high intensity).

Workflow Visualization

SamplePrepWorkflow Plasma Plasma Sample (Contains BPS-Glucuronide) Hydrolysis Enzymatic Hydrolysis (Beta-Glucuronidase) Plasma->Hydrolysis Deconjugation SPE Solid Phase Extraction (Remove Phospholipids) Hydrolysis->SPE Clean-up Deriv Derivatization (Dansyl Chloride, 60°C) SPE->Deriv Signal Enhancement LCMS LC-MS/MS Analysis (ESI Positive Mode) Deriv->LCMS Quantification

Figure 2: End-to-end workflow for high-sensitivity BPS detection utilizing derivatization.

Module 4: Troubleshooting & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
High Background (Blank) Contaminated Mobile Phase or Tubing.Install Delay Column (Module 1). Flush system with 100% Isopropanol (no column). Use glass solvent bottles only.
Low Recovery (<40%) Incomplete Hydrolysis or SPE breakthrough.Check enzyme activity. Ensure sample pH is <4.0 before SPE loading to prevent BPS ionization and breakthrough.
Signal Drift / Tailing Column fouling by lipids.Implement a divert valve to send the first 1 min and last 2 mins of the gradient to waste. Use a guard column.
Variable Derivatization pH incorrect during reaction.Dansyl chloride requires basic pH (10-11). Ensure Sodium Bicarbonate buffer is fresh. Water in acetone degrades DnCl.
Frequently Asked Questions

Q: Can I use Liquid-Liquid Extraction (LLE) instead of SPE? A: You can use MTBE (Methyl tert-butyl ether) or Ethyl Acetate, but LLE often extracts more phospholipids than SPE, leading to higher matrix suppression in the MS source. For <0.1 ng/mL sensitivity, SPE is superior.

Q: Why use Dansyl Chloride over Pyridine-3-sulfonyl chloride? A: Both work well. Dansyl chloride is more widely available and produces the stable m/z 171 fragment, which is universal for phenols, simplifying method development. However, Pyridine-3-sulfonyl chloride can sometimes offer better chromatographic peak shape for specific bisphenol analogs.

Q: My calibration curve is non-linear at the low end. A: This is likely due to background contamination filling the "adsorption sites" or simply raising the baseline. Re-verify the Delay Column installation and ensure your calibration standards are prepared in synthetic plasma (or charcoal-stripped plasma) to match the matrix.

References

  • Vela-Soria, F., et al. (2014). "Dispersive liquid-liquid microextraction for the determination of bisphenols and benzophenones in human plasma by LC-MS/MS." Journal of Chromatography B.

  • Wang, H., et al. (2025). "A new LC/MS method for specific determination of human systemic exposure to bisphenol A, F and S through their metabolites." ResearchGate.[7]

  • Vitku, J., et al. (2023).[9] "Derivatized versus non-derivatized LC-MS/MS techniques for the analysis of estrogens and estrogen-like endocrine disruptors in human plasma." Ecotoxicology and Environmental Safety.

  • Kudlak, B., et al. (2015). "Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry." Analytical and Bioanalytical Chemistry.

  • CDC Laboratory Procedure Manual. (2013). "Bisphenol A and other environmental phenols in urine/serum."[5] Centers for Disease Control and Prevention.

Sources

Technical Support Center: Optimization of Mobile Phase for Bisphenol S (BPS) Separation in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Mobile Phase Optimization for Bisphenol S (BPS) Audience: Researchers, Analytical Chemists, Drug Development Professionals

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges of separating this compound (BPS), a common Bisphenol A (BPA) analogue, using High-Performance Liquid Chromatography (HPLC). Unlike generic method development, BPS analysis requires strict control over mobile phase pH and system inertness due to its sulfone group (which increases acidity compared to BPA) and the ubiquity of bisphenol contamination in laboratory plastics.

This guide is structured as a dynamic troubleshooting and optimization resource.

Phase 1: Method Development Strategy

Q1: Which organic modifier is superior for BPS separation: Methanol or Acetonitrile?

Recommendation: Methanol (MeOH) is often the superior choice for selectivity, though Acetonitrile (ACN) offers lower backpressure.

Technical Rationale:

  • Selectivity via

    
     Interactions:  BPS contains two phenol rings and a sulfone group. Methanol is a protic solvent that can participate in hydrogen bonding, but more importantly, when paired with phenyl-based columns (e.g., Phenyl-Hexyl), it enhances 
    
    
    
    interactions between the analyte and the stationary phase. Acetonitrile, being aprotic, tends to suppress these specific interactions.
  • Elution Strength: ACN is a stronger solvent. If your BPS peak elutes too early (low

    
    ), switching to Methanol will naturally increase retention without changing the gradient slope significantly, often separating BPS from the solvent front or early-eluting matrix interferences.
    
Q2: My BPS peak is splitting or tailing. How does mobile phase pH influence this?

Diagnosis: The pH is likely too close to the pKa of BPS.

The Mechanism: Unlike Bisphenol A (pKa ~9.6), This compound is more acidic , with a pKa value estimated between 7.6 and 8.2 due to the electron-withdrawing sulfone group [1, 2].

  • The Rule of 2: To ensure the analyte is fully protonated (neutral) and interacts hydrophobically with the C18 or Phenyl stationary phase, the mobile phase pH must be at least 2 units below the pKa.

  • Target pH: Maintain a mobile phase pH of 3.0 – 4.0 .

  • Solution: Add 0.1% Formic Acid or 10 mM Ammonium Acetate (pH adjusted to 4) to the aqueous phase. This suppresses the ionization of both the BPS hydroxyl groups and the residual silanols on the column silica, sharpening the peak shape.

Phase 2: Troubleshooting & "Ghost" Peaks

Q3: I am detecting BPS peaks in my blank injections. Is my column contaminated?

Diagnosis: You are likely experiencing System Leaching , not column carryover.

Root Cause: BPS and BPA are ubiquitous in laboratory plastics (tubing, solvent bottles, pipette tips). "BPA-Free" plastics often contain BPS as the replacement, which can leach into your mobile phase, especially when using high-organic gradients.

Corrective Protocol:

  • Replace Containers: Switch all mobile phase reservoirs to amber glass .

  • Tubing Check: Replace PTFE/plastic inlet filters with stainless steel or glass sinkers.

  • The "Gradient Delay" Test: Run a gradient without an injection. If the ghost peak appears at a consistent retention time relative to the gradient dwell volume, the contamination is coming from the aqueous mobile phase bottle or the pump mixer, not the sample.

Q4: How do I separate BPS from other analogues (BPA, BPF) in a single run?

Strategy: Use a Gradient Elution with a specific "hold" step if resolution is poor.

Optimized Gradient Table:

Time (min)% Organic (B)% Aqueous (A)Flow Rate (mL/min)Action
0.030700.4Initial Hold (Focusing)
2.030700.4End Isocratic Hold
12.09550.4Elution of BPS/BPA
15.09550.4Column Wash
15.130700.4Re-equilibration
20.030700.4Ready for Injection

Note: Mobile Phase A = Water + 0.1% Formic Acid; Mobile Phase B = Methanol.

Phase 3: Sensitivity & Detection Limits

Q5: UV detection is not sensitive enough for my biological samples. What are my options?

Recommendation: Switch to Fluorescence Detection (FLD) .

Comparative Performance: BPS possesses natural fluorescence. FLD provides 10-100x higher sensitivity than UV and better selectivity against complex matrices (like serum or urine) that might absorb UV light.

DetectorWavelength SettingsLimit of Quantitation (LOQ)Application
UV-Vis 259 nm or 275 nm~10 - 50 ng/mLQuality Control, High Conc. Standards
Fluorescence Ex: 275 nm / Em: 305 nm (or Ex 295/Em 471)~0.1 - 0.5 ng/mLBiological Fluids, Trace Analysis
MS/MS ESI Negative Mode (m/z 249 -> 108)< 0.05 ng/mLUltra-trace, Metabolite ID

Ref [3] supports the significant sensitivity gain of FLD over UV for bisphenols.

Visualizations

Diagram 1: Method Development Workflow

This flowchart guides you through the decision-making process for optimizing the BPS separation method.

BPS_Method_Development Start Start: BPS Method Development SolventSelect 1. Solvent Selection (MeOH vs ACN) Start->SolventSelect ColumnSelect 2. Column Selection (C18 vs Phenyl-Hexyl) SolventSelect->ColumnSelect MeOH for Phenyl ACN for C18 PH_Control 3. pH Optimization (Target pH 3.0 - 4.0) ColumnSelect->PH_Control Gradient 4. Gradient Optimization (Focus on 30-95% Organic) PH_Control->Gradient CheckPeak Check Peak Shape Gradient->CheckPeak Tailing Issue: Peak Tailing CheckPeak->Tailing Asymmetry > 1.2 Ghost Issue: Ghost Peaks CheckPeak->Ghost Peaks in Blank Final Final CheckPeak->Final AddAcid Add 0.1% Formic Acid (Suppress Silanols) Tailing->AddAcid CheckSystem Check System for Plastic (Switch to Glass) Ghost->CheckSystem AddAcid->CheckPeak CheckSystem->CheckPeak Method Good Separation

Caption: Decision matrix for optimizing mobile phase and troubleshooting common BPS separation issues.

Diagram 2: The "Ghost Peak" Diagnostic Logic

A critical workflow to distinguish between sample contamination and system leaching.

Ghost_Peak_Logic Start Ghost Peak Detected Step1 Run Gradient (No Injection) Start->Step1 Decision1 Peak Present? Step1->Decision1 Source1 Source: Mobile Phase or System Leaching Decision1->Source1 Yes Source2 Source: Injector/Needle Carryover Decision1->Source2 No Action1 1. Switch to Glass Bottles 2. Clean Inlet Filters Source1->Action1 Action2 1. Change Needle Wash 2. Replace Rotor Seal Source2->Action2

Caption: Logic flow to isolate the source of background contamination (Ghost Peaks) in Bisphenol analysis.

References

  • PubChem. (n.d.).[1] this compound | C12H10O4S. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Food Packaging Forum. (2012). Dossier - this compound. Retrieved January 31, 2026, from [Link]

  • National Institutes of Health (NIH). (2021). Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds. PubMed Central. Retrieved January 31, 2026, from [Link]

  • Phenomenex. (2025).[1][2] Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved January 31, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Poor Peak Shape in Bisphenol S Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting chromatographic issues related to Bisphenol S (BPS) analysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems leading to poor peak shape, ensuring the integrity and accuracy of your results. As Senior Application Scientists, we provide not just solutions, but also the underlying scientific principles to empower your method development and troubleshooting processes.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is tailing significantly. What are the most likely causes and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front, is a common issue in the analysis of polar compounds like this compound.[1] This asymmetry can compromise peak integration and quantification.[2] The primary causes often revolve around secondary interactions between BPS and the stationary phase, or issues with the mobile phase and system hardware.

Underlying Cause: Secondary Silanol Interactions

This compound, with its two polar phenol groups, is susceptible to strong interactions with residual silanol groups on the surface of silica-based reversed-phase columns (e.g., C18).[2][3][4] These silanol groups (Si-OH) can be acidic and interact with the slightly acidic phenolic hydroxyl groups of BPS through hydrogen bonding, leading to a secondary retention mechanism that causes tailing.[4]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The ionization state of both the BPS analyte and the silanol groups is pH-dependent. At a mid-range pH, a portion of the silanol groups can be deprotonated (SiO-) and interact ionically with any ionized BPS molecules, exacerbating tailing.[2]

    • Recommendation: Add a small amount of an acidic modifier to the mobile phase, such as 0.1% formic acid or acetic acid.[5][6] This will suppress the ionization of the silanol groups, minimizing secondary interactions.[2]

  • Column Selection: Not all C18 columns are created equal. The type of silica, end-capping, and bonding technology significantly impact the number of accessible silanol groups.

    • Recommendation:

      • Use a modern, high-purity silica column with effective end-capping. End-capping involves reacting the residual silanol groups with a small silylating agent to make them less accessible.[2][4]

      • Consider columns with polar-embedded or polar-endcapped stationary phases, which are designed to shield the residual silanol groups and provide better peak shape for polar analytes.[2]

      • For the analysis of multiple bisphenols, a phenyl-based stationary phase can offer alternative selectivity through pi-pi interactions and may improve peak shape.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[3][7]

    • Recommendation: Reduce the injection volume or the concentration of your BPS standard and sample.[7][8] Perform a series of injections with decreasing concentrations to see if the peak shape improves.

Q2: I'm observing peak fronting for my BPS analysis. What does this indicate?

Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can still significantly affect results.[1] It is often related to issues with the sample solvent, sample concentration, or the physical state of the column.[1][5]

Underlying Cause & Solutions:

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, the portion of the sample at the leading edge of the injection band will travel faster through the column, causing fronting.[9][10]

    • Protocol: Ideally, dissolve your BPS standard and samples in the initial mobile phase.[8][11] If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample, and then dilute with the mobile phase.[8]

  • Column Overload: Very high concentrations of the analyte can lead to saturation of the stationary phase, resulting in peak fronting.[1]

    • Action: Dilute your sample and re-inject.

  • Column Collapse: A collapsed column bed, which can be caused by extreme pH, high temperatures, or rapid pressure changes, can create a void at the head of the column, leading to distorted peaks, including fronting.[1][5]

    • Diagnosis: If all peaks in the chromatogram exhibit fronting, a collapsed column is a likely culprit.

    • Solution: Replace the column. To prevent recurrence, ensure your method operates within the column manufacturer's recommended pH and temperature ranges.

Q3: My BPS peak is broad, but symmetrical. How can I improve its efficiency?

Symmetrical peak broadening indicates a loss of chromatographic efficiency, where the analyte band spreads out more than desired as it travels through the system. This can be caused by factors both inside and outside the column.

Potential Causes & Troubleshooting:

  • Extra-Column Volume (Dead Volume): Excessive volume between the injector and the detector can lead to peak broadening.[3] This includes long or wide-bore tubing, and poorly fitted connections.[3][12]

    • Action: Use tubing with a narrow internal diameter (e.g., 0.005") and ensure all fittings are properly tightened to minimize dead volume.[2]

  • Sample Solvent Effects: Injecting a large volume of a sample solvent stronger than the mobile phase can cause broadening.[9]

    • Action: Reduce the injection volume and/or dissolve the sample in the mobile phase.[8]

  • Detector Settings: A slow detector response time can artificially broaden peaks.[5]

    • Action: Check your detector settings and decrease the response time or increase the data acquisition rate, if necessary.

  • Column Contamination: Accumulation of strongly retained matrix components at the column inlet can interfere with the chromatography, leading to broader peaks.[3][13]

    • Action: Implement a column washing procedure (see protocol below) or use a guard column to protect the analytical column.[13] If contamination is severe, the column may need to be replaced.[13]

Troubleshooting Workflow

The following diagram illustrates a systematic approach to diagnosing and resolving poor peak shape for this compound.

BPS_Troubleshooting start Poor BPS Peak Shape check_shape Identify Peak Shape start->check_shape tailing Tailing check_shape->tailing Asymmetric (Tail) fronting Fronting check_shape->fronting Asymmetric (Front) broad Broadening check_shape->broad Symmetric tailing_q1 Check Mobile Phase pH tailing->tailing_q1 fronting_q1 Check Sample Solvent fronting->fronting_q1 broad_q1 Check Extra-Column Volume broad->broad_q1 tailing_a1 Add 0.1% Formic Acid tailing_q1->tailing_a1 Not Acidified tailing_q2 Evaluate Column tailing_q1->tailing_q2 Acidified tailing_a2 Use End-capped or Polar-Embedded Column tailing_q2->tailing_a2 Standard Column tailing_q3 Check Concentration tailing_q2->tailing_q3 High-Quality Column tailing_a3 Reduce Injection Volume/ Concentration tailing_q3->tailing_a3 fronting_a1 Dissolve in Mobile Phase fronting_q1->fronting_a1 Stronger than Mobile Phase fronting_q2 Check for Column Void fronting_q1->fronting_q2 Same as Mobile Phase fronting_a2 Replace Column fronting_q2->fronting_a2 broad_a1 Use Narrow-Bore Tubing & Check Fittings broad_q1->broad_a1 Excessive broad_q2 Check for Contamination broad_q1->broad_q2 Minimized broad_a2 Wash or Replace Column broad_q2->broad_a2

Sources

Technical Support Center: Minimizing Bisphenol S (BPS) Leaching from Laboratory Plastics

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you with in-depth, actionable insights into a critical but often overlooked aspect of experimental integrity: the leaching of Bisphenol S (BPS) from common laboratory plastics. As the use of "BPA-free" plastics has become standard, it is crucial to understand that replacement bisphenols, such as BPS, also pose a risk of sample contamination and can act as endocrine-disrupting chemicals.[1][2][3][4] This can introduce confounding variables into sensitive assays, particularly in endocrinology, toxicology, and cell-based studies.

This resource is structured to help you both troubleshoot existing contamination issues and proactively design experiments to minimize BPS leaching from the outset.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter that point towards BPS contamination.

Issue 1: Unexplained Estrogenic Activity or Endocrine Disruption in Negative Controls

Q: My cell-based assay (e.g., MCF-7, BG1Luc) shows significant estrogenic activity in my vehicle control wells. I'm using "BPA-free" polypropylene tubes and plates. What's happening?

A: This is a classic sign of leached endocrine-active compounds. While your plastics are free of Bisphenol A (BPA), they may be manufactured using this compound (BPS) or other bisphenol analogs which also have estrogenic activity.[1][2][3] These compounds can leach from the polymer matrix into your cell culture media, especially under common laboratory conditions.

Probable Causes & Explanations:

  • Material Composition: Many "BPA-free" products, particularly those made from polycarbonate replacements or even some grades of polypropylene, may use BPS as a monomer or additive.[3][5] BPS is not chemically bound to the polymer and can migrate out.[6]

  • Thermal Stress: If you are autoclaving plastic tubes or incubating plates at 37°C for extended periods, you are accelerating the leaching process.[7][8][9] Heat provides the kinetic energy for BPS molecules to diffuse to the polymer surface and desorb into your solutions.[6]

  • Chemical Stress (Solvents): Components in your culture media, such as lipids, proteins, or solvents like DMSO, can enhance the solubility of BPS and facilitate its extraction from the plastic.[8][10] Studies have shown that biological matrices like plasma can increase leaching by a significant factor compared to water alone.[10]

Step-by-Step Resolution Protocol:

  • Isolate the Source: Systematically replace each plastic component (tubes, plates, pipette tips, serological pipettes) with an alternative material, such as glass or a certified BPS-free polymer, one at a time. Run your vehicle control in each condition to pinpoint the source of contamination.

  • Implement a Pre-Wash Protocol: Before use, wash all new plasticware with a sequence of solvents to remove surface contaminants. (See Detailed Experimental Protocol 1 below).

  • Run a "Leachate Control": As a definitive check, incubate your experimental media or buffer in the suspect plasticware under the exact same conditions as your experiment (time, temperature). Then, transfer this "pre-leached" media to a fresh, inert (glass) container and use it in your assay. If this control shows activity, you have confirmed leaching is the issue.

  • Contact the Manufacturer: Request a certificate of analysis or a statement from the manufacturer confirming their products are not only "BPA-free" but also "BPS-free" and free of other bisphenols.

Issue 2: High Baseline Signal or Artifacts in Analytical Chemistry Assays (LC-MS/MS, GC-MS)

Q: My analytical blank (e.g., mobile phase, extraction solvent) run through my sample preparation workflow shows a peak corresponding to BPS. How can I eliminate this background contamination?

A: BPS contamination is a frequent problem in sensitive mass spectrometry-based assays, where detection limits can be in the low ng/mL or even pg/mL range.[10] The source is almost always plastic consumables used during sample collection, processing, or storage.

Probable Causes & Explanations:

  • Solvent-Induced Leaching: Organic solvents (e.g., methanol, acetonitrile, hexane) used in sample extraction are much more aggressive than aqueous solutions in leaching bisphenols from plastics like polypropylene and polystyrene.[8]

  • Physical Stress: The mechanical action of vortexing or sonicating samples in plastic tubes can increase the contact between the solvent and the polymer surface, accelerating leaching.

  • Extended Storage: The longer a sample or solvent is in contact with the plastic, the more leaching will occur.[7] This is particularly true for samples stored for long periods, even at cold temperatures.

Step-by-Step Resolution Protocol:

  • Solvent Test: Dispense each solvent used in your workflow into the type of plastic tube you use. Let it sit for the maximum time a sample would be in the tube. Analyze the solvent directly. This will identify which solvent is the primary culprit.

  • Switch to Glass or Certified Plastics: For all sample preparation steps involving organic solvents, switch to glass autosampler vials, centrifuge tubes, and storage containers whenever possible. If plastics are unavoidable, source products explicitly certified by the manufacturer for use in mass spectrometry and confirmed to be free of bisphenols.

  • Minimize Contact Time: Redesign your workflow to minimize the time that solvents and samples spend in plastic containers. Perform extractions and transfers efficiently.

  • Procedural Blank Validation: Always include a procedural blank with every batch of samples.[11] This involves running your entire extraction and analysis process with no sample matrix, only the solvents and consumables. This blank is your ultimate check for workflow contamination.[11]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of BPS leaching?

A1: BPS is typically not covalently bonded to the main polymer chain. Leaching is a physical process governed by diffusion. It occurs in four main steps: 1) Diffusion of the BPS molecule through the polymer matrix to the surface, 2) Desorption from the polymer surface into the contacting liquid, 3) Sorption into the liquid phase, and 4) Dispersion into the bulk liquid.[6] This process is accelerated by factors that increase molecular motion (heat) or increase the solubility of BPS in the liquid (organic solvents, fats, proteins).[8][9]

Q2: Are plastics marked "BPA-Free" safe for all my experiments?

A2: Not necessarily. "BPA-free" simply means the product does not contain Bisphenol A. However, it may contain other bisphenols like BPS or BPF, which have been shown to have similar hormone-disrupting effects.[2][4] For sensitive applications, you must verify that products are "Bisphenol-Free" or source materials like glass or high-purity polypropylene that are certified for your specific analysis.

Q3: Does autoclaving my polypropylene tubes make BPS leaching worse?

A3: Yes, it can. While autoclaving sterilizes the tubes, the high heat (121-134°C) can significantly promote the leaching of additives like BPS.[7][12][13] Some studies suggest that autoclaving might extract a certain amount of chemicals, potentially reducing subsequent leaching, but it is a significant stress event on the polymer.[13] If you must autoclave, a thorough rinse with sterile, high-purity water or buffer after cooling is recommended to remove surface leachates.

Q4: Which common laboratory plastics are most and least likely to be a source of BPS?

A4: This is a general guide, but manufacturer-specific formulations can vary greatly.

  • High Risk: Polycarbonate (PC, often contains BPA or BPS), Polystyrene (PS), Polyethersulfone (PES).[13]

  • Moderate Risk: Polypropylene (PP) - quality varies widely. Virgin, additive-free polypropylene is best.

  • Low Risk: High-Density Polyethylene (HDPE), Glass, Stainless Steel.

Q5: Besides heat and organic solvents, what other factors increase leaching?

A5: Other key factors include:

  • Time: Longer contact time leads to more leaching.[7]

  • pH: Highly alkaline or acidic conditions can begin to degrade the polymer matrix, increasing leaching.[14][15]

  • UV Light: Exposure to UV radiation, such as from a germicidal lamp in a biosafety cabinet, can break down the plastic and increase the leaching of various chemicals.[13][14]

Part 3: Data & Protocols

Table 1: Factors Influencing BPS Leaching from Laboratory Plastics
FactorConditionRelative Risk of BPS LeachingScientific RationaleCitations
Temperature Cryogenic Storage (-80°C)LowReduces molecular diffusion within the polymer.[10]
Room Temperature (25°C)ModerateBaseline level of diffusion and leaching occurs over time.[7]
Incubation (37°C)HighIncreased thermal energy accelerates molecular migration.[9][10]
Autoclaving (>121°C)Very HighSignificant thermal stress promotes rapid leaching of additives.[7][12][13]
Solvent Type Aqueous Buffers (Neutral pH)Low-ModerateBPS has limited water solubility.[10]
Cell Culture MediaModerate-HighProteins and lipids can act as organic phases, increasing solubility.[10]
Alcohols (Ethanol, Methanol)HighPolar organic solvents are effective at solvating and extracting BPS.[10]
Acetonitrile, HexaneVery HighHighly effective organic solvents for extracting non-polar/semi-polar additives.[8]
Contact Time MinutesLowInsufficient time for significant diffusion to occur.[7]
Hours to DaysModerate-HighEquilibrium is approached, allowing significant leaching.[7]
Weeks to MonthsHighProlonged contact maximizes the amount of leached substance.[7]
Plastic Type Glass / Stainless SteelNegligibleInert materials that do not contain bisphenols.[[“]]
Virgin Polypropylene (PP)Low-ModerateGenerally stable, but quality and additives vary by manufacturer.[2]
Polystyrene (PS)Moderate-HighOften contains various additives that can leach.[13]
Polycarbonate (PC) / SubstitutesHighOften manufactured with BPA, BPS, or other bisphenols.[5][8]
Detailed Experimental Protocol 1: Pre-Use Washing and Validation of Plasticware

This protocol is designed as a self-validating system to remove surface BPS contaminants from new plasticware and confirm its cleanliness before use in a critical experiment.

Objective: To minimize BPS leaching from new polypropylene tubes or plates.

Materials:

  • New plasticware (e.g., 1.5 mL microcentrifuge tubes)

  • HPLC-grade Ethanol (70%)

  • HPLC-grade Methanol (100%)

  • Ultra-pure (18.2 MΩ·cm) water

  • Glass beakers or solvent-rinsed stainless steel containers

  • Analytical instrument for BPS detection (e.g., HPLC-MS/MS)

Methodology:

  • Initial Rinse (Aqueous):

    • Place new plasticware in a glass beaker.

    • Submerge in ultra-pure water and vortex/sonicate for 5 minutes.

    • Discard water. Repeat twice.

    • Rationale: Removes water-soluble surface contaminants and dust.

  • Organic Solvent Wash (Ethanol):

    • Submerge the water-rinsed plasticware in 70% HPLC-grade ethanol.

    • Vortex/sonicate for 10 minutes.

    • Discard ethanol.

    • Rationale: 70% ethanol is a broad-spectrum solvent effective at removing many organic surface residues, including BPS, without being overly aggressive to the polymer.

  • Final Rinse:

    • Rinse the plasticware thoroughly with ultra-pure water (3-5 times) to remove all residual ethanol.

    • Dry completely in a controlled environment (e.g., under a HEPA filter hood) to prevent re-contamination from ambient air.[17]

  • Validation (Self-Validating Step):

    • Select a representative sample of the washed plasticware (e.g., 3 tubes).

    • As a Negative Control , fill a clean glass vial with your experimental buffer or solvent (e.g., cell culture media or methanol).

    • As a Test Sample , fill the 3 washed plastic tubes with the same buffer or solvent.

    • Incubate all samples under your planned experimental conditions (e.g., 24 hours at 37°C).

    • Collect the liquid from the glass vial and the plastic tubes.

    • Analyze all samples for BPS using a sensitive analytical method (e.g., LC-MS/MS).[11][18]

    • Success Criteria: The BPS concentration in the liquid from the washed plasticware should be statistically indistinguishable from the negative control (glass vial) and below the limit of detection (LOD) for your assay.

Visualizations
Diagram 1: Troubleshooting Workflow for BPS Contamination

This diagram outlines the logical steps a researcher should take when suspecting BPS contamination in their experiment.

BPS_Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation Phase cluster_solution Solution & Mitigation cluster_validation Validation Problem Unexplained activity in controls OR analytical background signal Isolate Isolate Source: Systematically replace plastic components (tubes, plates, tips) Problem->Isolate Cell-based assay issue Solvent Solvent Test: Incubate solvents in plastic, analyze for BPS Problem->Solvent Analytical chemistry issue Leachate Perform Leachate Control: Incubate media/solvent in suspect plastic, then run assay Isolate->Leachate Switch Switch to Inert Materials (Glass, Certified BPS-Free Plastic) Leachate->Switch Leaching Confirmed Solvent->Switch Leaching Confirmed Wash Implement Pre-Wash Protocol (See Protocol 1) Minimize Minimize Contact Time & Temp Wash->Minimize Switch->Wash Validate Run Validation Assay: Confirm background signal is eliminated Minimize->Validate Result Problem Resolved Validate->Result

Caption: A decision-making workflow for identifying, mitigating, and validating the removal of BPS contamination.

Diagram 2: Mechanism of BPS Leaching from a Polymer Matrix

This diagram illustrates the physical process of BPS leaching and the key factors that accelerate it.

BPS_Leaching_Mechanism cluster_plastic Plastic Matrix (e.g., Polypropylene) cluster_liquid Liquid Phase (e.g., Media, Solvent) p1 p2 p3 p4 BPS_embedded BPS BPS_leached BPS BPS_embedded->BPS_leached Diffusion & Desorption Factors_Top->BPS_embedded Heat (Temp ↑) UV Light Factors_Bottom->BPS_embedded Organic Solvents Time

Caption: Key environmental factors accelerating the diffusion and leaching of BPS from a polymer matrix into a liquid.

References
  • (PDF) LEACHING OF BISPHENOL A (BPA) FROM PLASTIC MATERIALS INCREASES WITH STORAGE TIME WHILE ITS DEGRADATION INCREASES WITH TEMPERATURE - ResearchGate. (2021-01-13). Available from: [Link]

  • Leaching of bisphenol A (BPA) from polycarbonate plastic to water containing amino acids and its degradation by radical oxygen species - ResearchGate. (2025-08-10). Available from: [Link]

  • How can the leaching of chemicals from plastic water bottles be minimized? - Consensus. Available from: [Link]

  • Sensitive method for the determination of bisphenol-A in serum using two systems of high-performance liquid chromatography - ResearchGate. (2025-08-06). Available from: [Link]

  • How to Avoid Contamination in Lab Samples - Aurora Biomed. Available from: [Link]

  • Bisphenol A leaching from polycarbonate baby bottles into baby food causes potential health issues - Clinical and Experimental Pediatrics. (2022-07-25). Available from: [Link]

  • Determining leaching of bisphenol A from plastic containers by solid-phase microextraction and gas chromatography–mass spectrometry. Available from: [Link]

  • Do chemicals like BPA leach out of plastic forever or does it slow down or stop over time? - Quora. (2019-09-24). Available from: [Link]

  • Is it true that BPA-free plastics are more harmful than plastics with BPA? - Quora. (2023-12-06). Available from: [Link]

  • Bisphenol A leaching from polycarbonate baby bottles into baby food causes potential health issues - PMC - NIH. Available from: [Link]

  • Understanding the leaching of plastic additives and subsequent risks to ecosystems. Available from: [Link]

  • How To Avoid Contamination in Lab - Technical Safety Services. (2021-10-01). Available from: [Link]

  • Estrogenic chemicals often leach from BPA-free plastic products that are replacements for BPA-containing polycarbonate products - PMC - PubMed Central. (2014-05-28). Available from: [Link]

  • A Fast Method for Determination of Seven Bisphenols in Human Breast Milk Samples with the Use of HPLC-FLD - PMC - NIH. (2023-02-02). Available from: [Link]

  • BPA-Free Plastics Guide: What Healthcare Providers Need to Know - GlobalRPH. (2025-03-23). Available from: [Link]

  • Bisphenol-A Leaching from Polycarbonate 5-Gallon Water Bottles in the UAE: A Comprehensive Study - PMC - NIH. (2024-06-30). Available from: [Link]

  • Detection and analytical methods utilized in the four participating laboratories - ResearchGate. Available from: [Link]

  • Observing Phthalate Leaching from Plasticized Polymer Films at the Molecular Level | Request PDF - ResearchGate. (2025-08-07). Available from: [Link]

  • 3 Best Practices for Preventing Contamination in Life Science Laboratories - Pion Inc. (2015-07-16). Available from: [Link]

  • Plastic Products Leach Chemicals That Induce In Vitro Toxicity under Realistic Use Conditions | Environmental Science & Technology - ACS Publications. Available from: [Link]

  • Think All BPA-Free Products Are Safe? Not so Fast, Scientists Warn | Lab Manager. (2020-02-19). Available from: [Link]

  • How can contamination be prevented during laboratory analysis of atmospheric samples for microplastics? - PubMed. (2024-01-17). Available from: [Link]

  • Separation and Analysis of Bisphenol Compounds in Consumer Receipt Papers | Waters. Available from: [Link]

  • How to prevent contamination in the lab - LabSPX. Available from: [Link]

  • An Overview of Analytical Methods for Bisphenol A - Semantic Scholar. Available from: [Link]

  • The Truth About BPA-Free Plastics: Are They Really Safe? - YouTube. (2025-03-14). Available from: [Link]

  • What is BPA? Should I be worried about it? - Mayo Clinic. Available from: [Link]

  • BPA-Free Does Not Mean Safe. Most Plastics Leach Hormone-Disrupting Chemicals. (2011-04-12). Available from: [Link]

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Addressing variability in Bisphenol S in vitro cell culture assays

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To standardize experimental conditions for Bisphenol S (BPS) cell culture assays, minimizing inter-laboratory variability and ensuring reproducible data in endocrine disruption studies.

Module 1: Chemical Handling & Solvation

The Foundation of Reproducibility

BPS (this compound) is a hydrophobic analogue of BPA. The most common source of assay failure is not biological, but chemical: inconsistent delivery of the compound to the cell.

Q: Why are my IC50/EC50 values shifting between replicates?

A: This often stems from solubility limits or solvent evaporation. BPS has a logP of ~1.65, making it lipophilic. If you dissolve it directly in media, it may precipitate microscopically or adhere to the plastic walls before reaching the cells.

The Protocol: Precision Stock Preparation Do not use water or media for stock solutions. Use DMSO (Dimethyl Sulfoxide) or Ethanol, but strictly control the final concentration.

  • Primary Stock (1000x): Dissolve BPS in 100% anhydrous DMSO to create a 100 mM stock. Vortex for 30 seconds.

  • Storage: Aliquot into glass vials (avoid plastic microfuge tubes for long-term storage to prevent sorption). Store at -20°C.

  • Working Solution: Dilute the Primary Stock into media immediately before dosing.

    • Critical Rule: The final DMSO concentration in the well must be ≤ 0.1% (v/v) .

    • Example: To achieve 10 µM BPS, dilute 1 µL of 10 mM stock into 1 mL of media.

Table 1: Solvent Compatibility Guide

SolventSolubility LimitCytotoxicity ThresholdRecommended Final Conc.Notes
DMSO High (>100 mM)~0.1% - 0.5%0.1% Gold standard. Low volatility.
Ethanol High~1.0%< 0.1%High volatility can change concentration during pipetting.
Water Very LowN/AN/ADo not use. Causes micro-precipitation.
Module 2: Media & Culture Conditions

Eliminating Environmental Noise

BPS is often studied for its estrogenic activity. Standard cell culture conditions contain massive amounts of exogenous estrogens that will mask the effects of BPS.

Q: My negative controls are showing high estrogenic activity. Why?

A: You are likely using Phenol Red or standard Fetal Bovine Serum (FBS).

  • Phenol Red: This pH indicator is a weak estrogen mimic. It binds to Estrogen Receptors (ER) and can induce proliferation in MCF-7 cells, creating a high "noise" floor.

  • Standard FBS: Contains endogenous bovine hormones (estrogens, androgens, thyroid hormones) that compete with BPS for receptor binding.

The Protocol: The "Clean" System

  • Base Media: Use Phenol Red-Free DMEM or RPMI.

  • Supplement: Use Charcoal-Dextran Stripped FBS (CD-FBS) . The stripping process removes lipophilic hormones.

Visualization: The BPS Fate Pathway This diagram illustrates where BPS goes in your culture dish and how interferences occur.

BPS_Fate Stock BPS Stock (DMSO) Media Culture Media Stock->Media Dilution Plastic Plasticware (Sorption Loss) Media->Plastic Hydrophobic Adsorption Albumin Serum Albumin (Binding/ sequestration) Media->Albumin High Affinity Binding FreeBPS Free BPS Media->FreeBPS Available Fraction Receptor Nuclear Receptor (ER/AR) FreeBPS->Receptor Activation PhenolRed Phenol Red (Interference) PhenolRed->Receptor False Activation EndoHormones Endogenous Hormones (From non-stripped FBS) EndoHormones->Receptor Competitive Masking

Figure 1: The Fate of BPS in Cell Culture. Red nodes indicate factors that reduce assay sensitivity or accuracy.

Module 3: Experimental Design & Dosing

Addressing Non-Monotonicity

Q: I see an effect at low doses but not at high doses. Is my assay broken?

A: No, this is likely a Non-Monotonic Dose Response (NMDRC) . Bisphenols often exhibit "U-shaped" or "inverted U-shaped" curves. High doses may trigger cytotoxicity or receptor downregulation, masking the endocrine effect seen at lower doses.

The Protocol: Logarithmic Dosing Strategy Do not use a linear range (e.g., 10, 20, 30 µM). You must span orders of magnitude.

  • Recommended Range:

    
     M to 
    
    
    
    M.
  • Dose Points: Vehicle Control, 1 pM, 10 pM, 100 pM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM.

Module 4: Troubleshooting Matrix

Use this decision tree to diagnose assay failures.

Troubleshooting Start Issue: High Variability or No Response CheckMedia 1. Check Media Color Start->CheckMedia IsRed Is it Red? CheckMedia->IsRed ActionRed STOP: Use Phenol Red-Free Media IsRed->ActionRed Yes CheckSerum 2. Check Serum Type IsRed->CheckSerum No IsStandard Is it Standard FBS? CheckSerum->IsStandard ActionSerum STOP: Switch to Charcoal-Stripped FBS IsStandard->ActionSerum Yes CheckDose 3. Check Dose Range IsStandard->CheckDose No IsLinear Is range linear (e.g. 10-50 uM)? CheckDose->IsLinear ActionDose STOP: Use Log Scale (1 pM - 10 uM) IsLinear->ActionDose Yes CheckPlastic 4. Check Plasticware IsLinear->CheckPlastic No IsPS Using Polystyrene? CheckPlastic->IsPS ActionPlastic Consider Glass or Pre-saturate tips IsPS->ActionPlastic Yes

Figure 2: Troubleshooting logic flow for BPS assay variability.

References
  • Rochester, J. R., & Bolden, A. L. (2015). this compound and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes. Environmental Health Perspectives. [Link]

  • Viñas, R., & Watson, C. S. (2013). this compound Disrupts Estradiol-Induced Non-Genomic Signaling in a Rat Pituitary Cell Line: Effects on Cell Functions. Environmental Health Perspectives. [Link]

  • Vandenberg, L. N., et al. (2012). Hormones and Endocrine-Disrupting Chemicals: Low-Dose Effects and Nonmonotonic Dose Responses. Endocrine Reviews. [Link]

  • Berthois, Y., Katzenellenbogen, J. A., & Katzenellenbogen, B. S. (1986). Phenol red in tissue culture media is a weak estrogen: Implications concerning the study of estrogen-responsive cells in culture. Proceedings of the National Academy of Sciences. [Link]

  • OECD. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Series on Testing and Assessment. [Link]

Technical Support Center: Optimizing QuEChERS for Bisphenol S Analysis in Food Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of Bisphenol S (BPS) in various food matrices. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the accuracy and efficiency of their BPS quantification. Here, we move beyond standard protocols to address the specific challenges posed by the physicochemical properties of BPS and the complexity of food samples.

Foundational Principles: Why BPS Requires a Specialized QuEChERS Approach

This compound, a common substitute for Bisphenol A (BPA), is increasingly detected in food products.[1][2] Its higher polarity and water solubility compared to BPA present unique challenges for extraction and cleanup using standard QuEChERS methods.[3][4] A generic QuEChERS protocol may result in poor recovery and significant matrix effects, leading to unreliable quantification. This guide provides a systematic approach to troubleshooting and optimizing your workflow for robust and accurate BPS analysis.

Physicochemical Properties of this compound

Understanding the properties of BPS is fundamental to optimizing its extraction.

PropertyValueImplication for QuEChERS
IUPAC Name 4,4'-SulfonyldiphenolThe sulfonyl group increases polarity.[5]
Molar Mass 250.27 g/mol ---
Water Solubility 1100 mg/LHigher than BPA, BPS has a greater affinity for the aqueous phase.[3][5]
log Kow 1.65 (calculated)Indicates a more hydrophilic nature compared to many pesticides for which QuEChERS was originally developed.[6]

This higher polarity means that modifications to the standard QuEChERS procedure are often necessary to ensure efficient partitioning of BPS from the aqueous sample into the organic extraction solvent.

The Optimized QuEChERS Workflow for BPS Analysis

This section outlines a detailed, step-by-step methodology, followed by a visual representation of the workflow.

Experimental Protocol: Modified QuEChERS for BPS in General Food Matrices

1. Sample Homogenization:

  • Weigh 10-15 g of the food sample into a 50 mL centrifuge tube.

  • For low-water content or high-fat matrices (e.g., avocado, meats), add an appropriate amount of ultrapure water to ensure at least 80% total water content.[7] This is critical for effective partitioning.

  • Add two ceramic homogenizers to the tube.

2. Extraction:

  • Add 15 mL of 1% acetic acid in acetonitrile to the tube. The acidification helps to keep BPS in a neutral form, improving its partitioning into the organic solvent.

  • Vortex or shake vigorously for 1 minute to ensure thorough mixing.

  • Add the appropriate QuEChERS extraction salt packet. The AOAC 2007.01 method, which uses an acetate buffer, is a good starting point.[8][9][10] This typically contains anhydrous magnesium sulfate (MgSO₄) and sodium acetate (NaOAc).

  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates and ensure a proper phase separation.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Carefully transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL d-SPE tube.

  • The choice of d-SPE sorbents is critical for BPS analysis and depends on the food matrix. A common combination includes:

    • Anhydrous MgSO₄: To remove residual water.[11]

    • Primary Secondary Amine (PSA): To remove polar interferences like organic acids, sugars, and some fatty acids.[8][11]

    • C18: For matrices with high fat content, to remove nonpolar interferences.[8][11]

  • Vortex for 2 minutes to ensure maximum interaction between the extract and the sorbents.

  • Centrifuge at ≥3000 rcf for 5 minutes.

4. Final Extract Preparation:

  • Transfer the cleaned extract into an autosampler vial.

  • The extract can be directly analyzed by LC-MS/MS or may require a solvent exchange or concentration step depending on the required sensitivity.

QuEChERS_Workflow_for_BPS cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup cluster_analysis Step 3: Analysis Sample 1. Homogenized Food Sample (10-15g) Add_ACN 2. Add 15mL Acetonitrile (+1% Acetic Acid) Sample->Add_ACN Add_Salts 3. Add QuEChERS Extraction Salts Add_ACN->Add_Salts Centrifuge1 4. Vortex & Centrifuge Add_Salts->Centrifuge1 Transfer 5. Transfer Supernatant Centrifuge1->Transfer Acetonitrile Layer dSPE 6. Add to d-SPE Tube (MgSO4, PSA, C18) Transfer->dSPE Centrifuge2 7. Vortex & Centrifuge dSPE->Centrifuge2 Final_Extract 8. Collect Cleaned Extract Centrifuge2->Final_Extract LCMS 9. LC-MS/MS Analysis Final_Extract->LCMS

Optimized QuEChERS workflow for BPS analysis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the optimization of the QuEChERS method for BPS in a question-and-answer format.

Low Recovery of this compound

Q1: My BPS recovery is consistently low. What are the most likely causes?

A1: Low recovery of BPS is a frequent challenge due to its polarity. Here are the primary factors to investigate:

  • Inefficient Partitioning: BPS has a significant affinity for the aqueous phase.[3][5]

    • Solution: Ensure your extraction buffer promotes partitioning into the acetonitrile. The use of acetate buffering (as in the AOAC 2007.01 method) helps maintain a pH where BPS is less ionized, favoring the organic phase.[9] Also, ensure the salting-out effect is sufficient. Using the correct amount of MgSO₄ is crucial for driving the polar BPS out of the water layer.

  • Adsorption to Sorbents: While PSA is excellent for removing acidic interferences, it can also interact with the phenolic hydroxyl groups of BPS, especially if used in excess.

    • Solution: Optimize the amount of PSA in your d-SPE step. Start with a lower amount (e.g., 25 mg per mL of extract) and incrementally increase it, monitoring both BPS recovery and matrix interference removal. For some matrices, you may achieve a better balance with a reduced amount of PSA.

  • Matrix Complexity: For high-fat matrices, lipids can encapsulate BPS, preventing its extraction.

    • Solution: For fatty samples, the inclusion of C18 sorbent in the d-SPE step is essential to remove nonpolar interferences.[8][11] In some cases, a pre-extraction step like liquid-liquid partitioning with hexane may be necessary to defat the sample, though this adds complexity.

High Matrix Effects

Q2: I'm observing significant signal suppression or enhancement in my LC-MS/MS analysis. How can I mitigate these matrix effects?

A2: Matrix effects are a major concern in complex food samples. They arise from co-eluting matrix components that affect the ionization efficiency of the target analyte in the mass spectrometer source.

  • Optimize d-SPE Cleanup: This is your first line of defense.

    • For Sugars and Organic Acids: PSA is the standard choice.[11]

    • For Pigments and Sterols: If your sample is highly pigmented (e.g., spinach, berries), Graphitized Carbon Black (GCB) can be effective. However, GCB is known to adsorb planar molecules, which can include BPS.[12] Use it judiciously and in the smallest effective amount.

    • For Fats and Waxes: C18 is the preferred sorbent.[8][11]

  • Use Matrix-Matched Calibration: This is often the most effective way to compensate for matrix effects.[12] Prepare your calibration standards in a blank matrix extract that has undergone the full QuEChERS procedure. This ensures that the standards and samples experience similar ionization effects.

  • Employ Isotope-Labeled Internal Standards: A stable isotope-labeled version of BPS (e.g., BPS-d8) is the ideal internal standard. It will co-elute with the native BPS and experience the same matrix effects, allowing for accurate correction of the signal.

Troubleshooting_Logic cluster_recovery Issue 1: Low Recovery cluster_matrix Issue 2: High Matrix Effects Problem Initial Problem: Inaccurate BPS Quantification LowRecovery Low BPS Recovery Problem->LowRecovery MatrixEffect High Matrix Effects (Suppression/Enhancement) Problem->MatrixEffect CheckPartition Verify Partitioning (Salts, pH) LowRecovery->CheckPartition OptimizePSA Optimize PSA Amount LowRecovery->OptimizePSA DefatSample Consider Defatting Step (for fatty matrices) LowRecovery->DefatSample Solution Outcome: Robust & Accurate Method CheckPartition->Solution OptimizePSA->Solution DefatSample->Solution OptimizeDSPE Optimize d-SPE Sorbents (PSA, C18, GCB) MatrixEffect->OptimizeDSPE UseMatchedCal Use Matrix-Matched Calibration MatrixEffect->UseMatchedCal UseIS Use Isotope-Labeled Internal Standard MatrixEffect->UseIS OptimizeDSPE->Solution UseMatchedCal->Solution UseIS->Solution

Troubleshooting logic for BPS QuEChERS analysis.
Frequently Asked Questions (FAQs)

Q3: Can I use the European EN 15662 QuEChERS method instead of the AOAC method?

A3: Yes, the EN 15662 method, which uses a citrate buffer, can also be effective.[9] The key difference is the resulting pH of the extract. It is advisable to test both the acetate (AOAC) and citrate (EN) buffering systems for your specific food matrix to determine which provides the best recovery and cleanup for BPS.

Q4: Is derivatization necessary for BPS analysis?

A4: For LC-MS/MS analysis, derivatization is generally not required as BPS can be readily ionized, typically in negative electrospray ionization (ESI) mode.[13] Derivatization is more commonly associated with GC-MS analysis to improve the volatility of bisphenols.[13]

Q5: My sample has a very high water content (e.g., juice, milk). Do I need to modify the procedure?

A5: Yes. For liquid samples, you can directly take a 10-15 mL aliquot and proceed to the acetonitrile extraction step. The key is to maintain the correct ratio of sample water to acetonitrile and extraction salts. You may need to adjust the amount of MgSO₄ to account for the higher initial water volume. For milk, which contains fats and proteins, a robust d-SPE cleanup with both C18 and PSA is highly recommended.[14]

Q6: What are the typical recovery and precision values I should aim for?

A6: For a well-optimized method, you should target average recoveries in the range of 70-120% with a relative standard deviation (RSD) of less than 20%.[15] These are generally accepted performance criteria for analytical methods in residue analysis.

By systematically addressing these common issues and understanding the underlying chemical principles, you can develop a rugged and reliable QuEChERS method for the accurate determination of this compound in a wide variety of challenging food matrices.

References
  • Development and Validation of a Modified QuEChERS Method for the Analysis of Bisphenols in Meats by UPLC-MS/MS. (2022). ResearchGate. Available at: [Link]

  • Chromabond® QuEChERS. (2022). Sorbent Technologies, Inc. Available at: [Link]

  • AOAC Approach - QuEChERS Methodology. Chromtech. Available at: [Link]

  • QuEChERS-Based Extraction Procedures for the Analysis of Bisphenols S and A in Breast Milk Samples by LC-QqQ-MS. (2018). PubMed. Available at: [Link]

  • How to Use QuEChERS for Diverse Sample Types. Restek. Available at: [Link]

  • About the method. QuEChERS.com. Available at: [Link]

  • The Highlights of HAWACH QuEChERS Products and Troubleshooting Tips. (2023). Hawach Scientific. Available at: [Link]

  • Simultaneous Quantification of 16 Bisphenol Analogues in Food Matrices. (2023). PMC - NIH. Available at: [Link]

  • QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. (2026). LCGC International - Chromatography Online. Available at: [Link]

  • Simultaneous Quantification of 16 Bisphenol Analogues in Food Matrices. (2023). Preprints.org. Available at: [Link]

  • This compound. Wikipedia. Available at: [Link]

  • Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. (2023). MDPI. Available at: [Link]

  • Dossier - this compound. Food Packaging Forum. Available at: [Link]

  • This compound – An Overview. Taylor & Francis Online. Available at: [Link]

  • LC-MS/MS analysis of this compound and five other bisphenols in total diet food samples. (2019). Taylor & Francis Online. Available at: [Link]

  • Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products. (2021). MDPI. Available at: [Link]

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Technical Support Center: Ensuring the Stability of Bisphenol S Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Bisphenol S and the Importance of Stock Solution Stability

This compound (BPS) is a chemical compound used in the manufacturing of various plastics and resins.[1] As a subject of increasing scientific inquiry, particularly in toxicology and drug development, the integrity of experimental data is critically dependent on the quality of the reagents used. An unstable this compound stock solution, where the concentration of the active compound has degraded over time, can lead to inaccurate and unreliable results, potentially compromising entire studies.

This guide will walk you through the key factors affecting BPS stability in solution and provide validated protocols to prepare, store, and handle your stock solutions to maintain their integrity.

Frequently Asked Questions (FAQs) and Troubleshooting

Here, we address common questions and issues encountered by researchers when working with this compound stock solutions.

Q1: What is the best solvent for preparing my this compound stock solution?

The choice of solvent is a critical first step in ensuring the stability of your BPS stock solution. The ideal solvent should fully dissolve BPS at the desired concentration and minimize its degradation over time.

Answer: Based on solubility data and common laboratory practice, the following solvents are recommended for preparing this compound stock solutions:

  • Dimethyl Sulfoxide (DMSO): BPS is soluble in DMSO.[2][3] A stock solution of 30 mg/mL in DMSO has been reported. DMSO is a versatile solvent for many in vitro applications; however, it is crucial to use anhydrous, high-purity DMSO as water content can promote hydrolysis of compounds.

  • Ethanol: BPS is soluble in ethanol.[1][2][3] A solubility of 30 mg/mL in ethanol has been documented. Ethanol is a good choice for many biological experiments due to its lower toxicity compared to other organic solvents.

  • Methanol: Methanol is also a suitable solvent for BPS.[4][5] It is often used in the preparation of analytical standards.[4][5]

  • Acetonitrile: While specific solubility data is less common in the search results, acetonitrile is frequently used as a solvent for analytical methods involving bisphenols, suggesting its suitability for preparing stock solutions for this purpose.

Solubility of this compound in Common Solvents:

SolventSolubilityReference(s)
Dimethyl Sulfoxide (DMSO)30 mg/mL; slightly soluble[2]
Ethanol30 mg/mL; soluble[1][2]
MethanolSuitable for 100 µg/mL solution[4]
AcetonitrileUsed in analytical methods
Water1.1 g/L (slightly soluble)[1][6]

Expert Insight: For cell-based assays, DMSO is a common choice. However, always consider the final concentration of DMSO in your culture medium, as it can have cytotoxic effects. A final concentration below 0.1% is generally recommended.[7] For applications where solvent toxicity is a major concern, ethanol is a preferable alternative.

Q2: How should I store my this compound stock solution to ensure its long-term stability?

Proper storage is arguably the most critical factor in maintaining the integrity of your BPS stock solution. Temperature, light exposure, and the type of storage container all play a significant role.

Answer: To maximize the shelf-life of your BPS stock solution, follow these storage guidelines:

  • Temperature: Store stock solutions at low temperatures. A safety data sheet for a BPS solution in methanol recommends storage at 4°C.[4] For long-term storage, -20°C is a common and recommended practice for analytical standards to minimize degradation.[8][9]

  • Light: Protect your stock solution from light. Phenolic compounds can be susceptible to photodegradation. Store your solutions in amber vials or wrap clear vials in aluminum foil to block out light.[7][8]

  • Container: Use high-quality, inert containers. Borosilicate glass vials with PTFE-lined caps are an excellent choice to prevent leaching of contaminants and to ensure a tight seal.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing. This displaces oxygen and reduces the risk of oxidative degradation.

G start Suspected BPS Stock Solution Instability (e.g., inconsistent results, visible precipitate) check_precipitate Is there a visible precipitate? start->check_precipitate warm_sonicate Gently warm and sonicate to redissolve. If it doesn't redissolve, prepare a fresh solution. check_precipitate->warm_sonicate Yes no_precipitate No visible precipitate. check_precipitate->no_precipitate No check_storage Review Storage Conditions: - Temperature? - Light exposure? - Container type? no_precipitate->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Yes proper_storage Storage conditions appear correct. check_storage->proper_storage No correct_storage Correct storage conditions and prepare a fresh stock solution. improper_storage->correct_storage verify_concentration Verify Concentration and Purity: - Use a validated analytical method (e.g., HPLC-UV). - Compare to a freshly prepared standard. proper_storage->verify_concentration concentration_off Concentration is low or impurities are detected. verify_concentration->concentration_off concentration_ok Concentration and purity are within specification. verify_concentration->concentration_ok prepare_fresh Prepare a fresh stock solution following best practices. concentration_off->prepare_fresh investigate_downstream Investigate other experimental factors: - Dilution procedure - Cell culture media stability - Assay variability concentration_ok->investigate_downstream

Caption: Workflow for a forced degradation study of BPS.

Conclusion

The stability of this compound stock solutions is a cornerstone of reliable and reproducible research. By selecting the appropriate solvent, adhering to proper storage conditions, and implementing quality control measures, researchers can significantly mitigate the risk of compound degradation. This guide provides a framework for best practices, but it is always advisable to consult specific product information sheets and relevant scientific literature for the most up-to-date handling and storage information.

References

  • Food Packaging Forum. Dossier - this compound. [Link]

  • Church, D. et al. Development and Validation of an Analytical Method for Quantitation of this compound in Rodent Plasma, Amniotic Fluid and Fetuses by UPLC-MS-MS. Semantic Scholar.
  • ChemBK. This compound. [Link]

  • Chevillotte, G. et al. This compound is present in culture media used for ART and cell culture. Human Reproduction, 2021.
  • MAK Collection for Occupational Health and Safety. Determination of bisphenol A, bisphenol F, and this compound in urine by UPLC-ESI-MS. Publisso, 2023.
  • Wikipedia. This compound. [Link]

  • Rochman, C. et al. This compound is present in culture media used for ART and cell culture.
  • MicroSolv Technology Corporation. Bisphenol A, S and F Analyzed with HPLC - AppNote. [Link]

  • Danzl, E. et al. Biodegradation of Bisphenol A, Bisphenol F and this compound in Seawater.
  • Psillakis, E. et al. Photolysis and photocatalysis of bisphenol A: identification of degradation products by liquid chromatography with electrospray ionization/time-of-flight/mass spectrometry (LC/ESI/ToF/MS). PubMed, 2004.
  • de Oliveira, G. et al. Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water.
  • National Center for Biotechnology Information. This compound. PubChem. [Link]

  • Feng, Y. et al. LC-MS/MS analysis of this compound and five other bisphenols in total diet food samples. Food Additives & Contaminants: Part A, 2019.
  • Sakurada, M. et al.
  • Scribd. SOP: Handling Analytical Standards. [Link]

  • Vinas, R. et al. Toxicokinetics of bisphenol A, this compound, and bisphenol F in a pregnancy sheep model. Chemosphere, 2020.
  • Hettich, M. et al. The influence of bisphenol A on mammalian cell cultivation.
  • de Oliveira, G. et al.
  • Wang, Y. et al. Degradation mechanism of this compound via hydrogen peroxide/persulfate activated by sulfidated nanoscale zero valent iron. PubMed, 2023.
  • Pharmaguideline. Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. [Link]

  • Chevrier, C. et al. This compound is present in culture media used for ART and cell culture. PubMed, 2021.
  • Feng, Y. et al. LC-MS/MS analysis of this compound and five other bisphenols in total diet food samples.
  • Singh, S. et al. Toxicological assessment and concentration analysis of Bisphenol A in food grade plastics: A systematic review.
  • Restek Corporation. How to Store Reference Standards. YouTube, 2020. [Link]

  • Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • Wols, B. et al. Biodegradation and photo-Fenton degradation of bisphenol A, this compound and fluconazole in water.
  • de Souza, A. et al. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brasil, 2019.
  • de la Cruz, F. et al. Bisphenol A (BPA) toxicity assessment and insights into current remediation strategies. Environmental and Toxicological PRevention, 2022.
  • Çavuşoğlu, K. et al. Evaluation of the Cytotoxic Effect of Bisphenol A and Its Analogs in MCF-7 and HSeC Cell Lines in vitro. FABAD Journal of Pharmaceutical Sciences, 2021.
  • Minnesota Department of Health. Toxicological Summary for: Bisphenol A. [Link]

  • Waters Corporation. Separation and Analysis of Bisphenol Compounds in Consumer Receipt Papers. [Link]

  • Schmidt, A. S. Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 2016.
  • Kim, H. et al.
  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Grokipedia. This compound. [Link]

  • Taylor & Francis. This compound – An Overview. [Link]

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Validation & Comparative

Navigating the Pitfalls of "BPA-Free": A Technical Guide to the Cross-Reactivity of Bisphenol S in Commercial BPA Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of BPA Analogs and an Emerging Analytical Challenge

Bisphenol A (BPA), a widely used industrial chemical in the production of polycarbonate plastics and epoxy resins, has come under intense scrutiny due to its endocrine-disrupting properties.[1] Legislative and consumer pressure has led to the widespread adoption of "BPA-free" products, ushering in a new wave of BPA analogs. Among these, Bisphenol S (BPS) has become a popular substitute.[1] However, the structural similarity of these analogs raises a critical question for researchers: can the established analytical methods for BPA accurately distinguish it from its replacements? This is particularly pertinent for high-throughput screening methods like the enzyme-linked immunosorbent assay (ELISA).

This guide provides a comprehensive analysis of the cross-reactivity of this compound in commercially available Bisphenol A immunoassays. As Senior Application Scientists, we aim to equip you with the technical insights and experimental data necessary to make informed decisions about your analytical strategies, ensuring the specificity and reliability of your research findings.

The Molecular Basis of Immunoassay Specificity: Why BPS is a Poor Fit for BPA Antibodies

The specificity of an immunoassay is dictated by the precise interaction between the antibody's antigen-binding site (paratope) and the antigen's epitope. In the context of BPA immunoassays, antibodies are typically generated by immunizing an animal with a BPA-protein conjugate. The resulting antibodies will have a high affinity for the three-dimensional structure of BPA.

The key structural difference between BPA and BPS lies in the central carbon atom. BPA possesses a dimethylmethylene group, while BPS has a sulfone group in its place.[2] This seemingly minor alteration significantly changes the molecule's shape and electronic properties, hindering the ability of most anti-BPA antibodies to recognize and bind to BPS. Consequently, the cross-reactivity of BPS in BPA immunoassays is generally observed to be low to negligible.

Comparative Analysis of BPS Cross-Reactivity in Commercial BPA ELISA Kits

While many manufacturers of BPA ELISA kits claim high specificity, the degree of cross-reactivity with BPS can vary. Below is a comparative summary of available data from commercial kits and scientific literature. It is crucial to note that many manufacturers state "no significant cross-reactivity" without providing quantitative data. For rigorous scientific applications, consulting the product-specific datasheet or performing in-house validation is paramount.

Immunoassay KitReported BPS Cross-Reactivity (%)Remarks
Cedarlane Labs Bisphenol A ELISA (5221BPA) 6%This kit demonstrates a measurable, albeit low, level of cross-reactivity with BPS.
"ECOLOGIENA" BPA ELISA Kit (for field samples) Not ListedThe datasheet provides a cross-reactivity pattern for several other compounds, all showing <0.2% reactivity, but BPS is not included.[3]
Life Technologies (India) Pvt. Ltd. BPA ELISA Kit "does not show cross-reaction"The manual for this kit claims the monoclonal antibody is exclusive to BPA and does not cross-react with chemicals of similar structures.[3]
ELK Biotechnology Human Bisphenol A ELISA Kit (ELK8383) "No significant cross-reactivity"The product information states no significant cross-reactivity or interference was observed with BPA analogues.[4]
Research-Developed FPIA and ELISA "unable to be detected"A study developing novel FPIA and ELISA methods for BPA reported that complex analogues like BPS could not be detected.[5]

Expert Interpretation: The available data strongly suggests that while most BPA immunoassays exhibit high specificity against BPS, a low level of cross-reactivity can exist, as evidenced by the Cedarlane Labs kit. For applications requiring the unequivocal quantification of BPA in the potential presence of BPS, relying solely on a BPA immunoassay may not be sufficient without thorough validation. In such cases, confirmatory analysis using a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[6]

Experimental Protocol for In-House Validation of BPS Cross-Reactivity

To ensure the integrity of your results, we strongly recommend performing an in-house validation of BPS cross-reactivity for your specific BPA immunoassay. This self-validating system provides empirical evidence of your assay's performance.

Objective: To determine the percentage of cross-reactivity of this compound in a competitive BPA ELISA.
Materials:
  • BPA ELISA Kit (including BPA standards, antibody-coated plate, enzyme-conjugated BPA, wash buffer, substrate, and stop solution)

  • This compound (analytical grade)

  • Appropriate solvent for dissolving BPS (e.g., ethanol or DMSO, compatible with the assay buffer)

  • Precision pipettes and tips

  • Microplate reader

Methodology:
  • Preparation of Standard Curves:

    • Prepare a serial dilution of the BPA standard provided in the kit according to the manufacturer's instructions. This will serve as the reference standard curve.

    • Prepare a serial dilution of BPS using the same concentration range as the BPA standard. It is crucial to use the same diluent as for the BPA standards to avoid matrix effects.

  • Assay Procedure:

    • Follow the BPA ELISA kit protocol. In separate wells of the antibody-coated microplate, add the different concentrations of the BPA standards and the BPS dilutions.

    • Add the enzyme-conjugated BPA to all wells, as per the kit instructions.

    • Incubate the plate to allow for the competitive binding between the free bisphenol (BPA or BPS) and the enzyme-conjugated BPA for the antibody binding sites.

    • Wash the plate to remove unbound reagents.

    • Add the substrate and incubate for the colorimetric reaction to develop.

    • Stop the reaction and read the absorbance at the specified wavelength (typically 450 nm).

  • Data Analysis and Calculation of Cross-Reactivity:

    • Plot the absorbance values against the concentration for both the BPA and BPS standard curves.

    • Determine the concentration of BPA and BPS that causes 50% inhibition of the maximum signal (IC50). This is the concentration at which the absorbance is halfway between the maximum and minimum values on the standard curve.

    • Calculate the percentage of cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of BPA / IC50 of BPS) x 100

    A higher IC50 for BPS indicates a lower affinity for the antibody and thus, lower cross-reactivity.

Visualizing the Workflow and Molecular Interactions

To further clarify the concepts discussed, the following diagrams illustrate the competitive ELISA workflow and the structural differences influencing antibody binding.

ELISA_Workflow cluster_steps Competitive ELISA Workflow A 1. Antibody-Coated Well B 2. Add Sample (containing BPA/BPS) & Enzyme-Conjugated BPA A->B Incubate C 3. Competitive Binding B->C D 4. Wash Step C->D E 5. Add Substrate D->E F 6. Color Development (Inverse to BPA/BPS concentration) E->F

Caption: Workflow of a competitive ELISA for BPA detection.

Molecular_Structures cluster_BPA Bisphenol A (BPA) cluster_BPS This compound (BPS) cluster_key Key Structural Difference BPA_structure key_diff Dimethylmethylene vs. Sulfone Group BPS_structure

Caption: Structural comparison of Bisphenol A and this compound.

Conclusion and Recommendations

The transition to "BPA-free" products has introduced a new layer of complexity to the analytical landscape. Our investigation reveals that while most commercial BPA immunoassays are highly specific, the potential for low-level cross-reactivity with BPS exists and varies between kits. For research demanding high accuracy in differentiating between these bisphenols, the following recommendations are crucial:

  • Always Scrutinize the Datasheet: Prioritize ELISA kits that provide quantitative cross-reactivity data for a wide range of bisphenol analogs, including BPS.

  • Perform In-House Validation: Conduct your own cross-reactivity experiments to confirm the manufacturer's claims and understand the assay's performance within your specific experimental context.

  • Employ Confirmatory Methods: For critical applications or when the presence of multiple bisphenols is suspected, utilize a confirmatory method such as LC-MS/MS for unambiguous identification and quantification.

By adhering to these principles of scientific integrity and rigorous validation, researchers can navigate the challenges posed by BPA analogs and ensure the continued accuracy and reliability of their findings.

References

  • Boster Biological Technology. (n.d.). BPS (this compound) ELISA kit. Retrieved from [Link]

  • Cedarlane. (n.d.). Bisphenol A ELISA. Retrieved from [Link]

  • ELK Biotechnology. (n.d.). Human Bisphenol A ELISA Kit. Retrieved from [Link]

  • Life Technologies (India) Pvt. Ltd. (n.d.). BPA ELISA KIT. Retrieved from [Link]

  • Ma, Y., Liu, H., Wu, J., Yuan, L., Li, Y., & Du, X. (2019). The adverse health effects of bisphenol A and related toxicity mechanisms. Environmental Research, 176, 108575.
  • Palanza, P., Gioiosa, L., V-E, V., & Z-M, Z. (2014). Effects of bisphenol A on behaviour and the endocrine system. Journal of Neuroendocrinology, 26(10), 647-656.
  • Raysyan, A., Zwigart, S. D., Eremin, S. A., & Schneider, R. J. (2023). BPA Endocrine Disruptor Detection at the Cutting Edge: FPIA and ELISA Immunoassays. Biosensors, 13(6), 664.
  • U.S. Food and Drug Administration. (2023). Bisphenol A (BPA): Use in Food Contact Application. Retrieved from [Link]

  • Zoller, O., Brüschweiler, B. J., & Magnin, R. (2016). Determination of bisphenol A and its analogues in food contact materials and ready-to-eat-food. Food Additives & Contaminants: Part A, 33(1), 149-160.

Sources

Comparative Metabolism of Bisphenol S (BPS) and Bisphenol A (BPA) in Rats: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the pharmacokinetics (PK) and metabolic fate of Bisphenol A (BPA) and its primary substitute, Bisphenol S (BPS), in a rat model. While BPS was introduced as a safer alternative, experimental data indicates that BPS exhibits higher systemic bioavailability and a longer elimination half-life than BPA in rats.

Unlike BPA, which undergoes rapid and extensive first-pass glucuronidation and biliary excretion, BPS is less efficiently metabolized and cleared.[1] This results in prolonged internal exposure to the active, unconjugated parent compound, challenging the assumption that BPS is a toxicologically benign replacement.

Chemical & Metabolic Profile

To understand the divergence in metabolic clearance, one must analyze the structural differences affecting enzymatic affinity.

FeatureBisphenol A (BPA)This compound (BPS)Metabolic Implication
Structure Two hydroxyphenyl groups connected by a propylene bridge.Two hydroxyphenyl groups connected by a sulfone group.The sulfone group increases polarity and thermal stability but alters binding affinity for UGT enzymes.
Primary Metabolic Pathway Glucuronidation (Phase II) via UGT2B1.Glucuronidation (Phase II); minor Sulfation.Both rely on conjugation for clearance, but the rate differs significantly.
Excretion Route (Rats) Predominantly Biliary/Fecal (due to high molecular weight of conjugate).Urine and Bile.BPA-Glucuronide is excreted into bile, deconjugated in the gut, and reabsorbed (Enterohepatic Recirculation).
Mechanism of Action

Both compounds act as endocrine disruptors (xenoestrogens). However, toxicity is driven by the unconjugated (free) concentration in serum.

  • BPA: High first-pass effect limits "free" BPA in serum, though enterohepatic recirculation extends the terminal half-life.

  • BPS: Lower affinity for first-pass glucuronidation leads to higher initial serum concentrations of "free" BPS.

Experimental Methodology: Rat Pharmacokinetic Study

Objective: To determine the comparative bioavailability (


), 

, and

of BPA and BPS.
Validated Protocol

Subject: Male Sprague-Dawley Rats (250–300 g), cannulated (jugular vein) for serial blood sampling.

Step 1: Dosing Formulation

  • Vehicle: Corn oil or 0.5% Carboxymethylcellulose (CMC) to ensure solubility.

  • Route: Oral Gavage (PO) vs. Intravenous (IV) bolus (for bioavailability calculation).

  • Dose: 50 mg/kg (standard subchronic dose) or 10–100 mg/kg (single dose PK). Note: Equimolar dosing is preferred for strict comparison.

Step 2: Sample Collection

  • Blood: Collect 0.3 mL serial samples at 0, 5, 15, 30, 60 min, and 2, 4, 8, 12, 24 h post-dose.

  • Processing: Centrifuge at 3000

    
     g for 10 min at 4°C to separate serum. Store at -80°C.
    
  • Excreta: House rats in metabolic cages to collect urine/feces at 0–24 h intervals.

Step 3: Analytical Quantitation (LC-MS/MS)

  • Deconjugation: To measure Total Bisphenol (Free + Conjugated), treat aliquots with

    
    -glucuronidase/sulfatase (Helix pomatia) at 37°C for 12 hours.[2]
    
  • Extraction: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Instrumentation: Triple Quadrupole LC-MS/MS operating in Negative Electrospray Ionization (ESI-) mode.

    • Transitions: Monitor specific MRM transitions (e.g., BPA: 227

      
       212; BPS: 249 
      
      
      
      108).

Comparative Pharmacokinetics (Data Analysis)

The following data synthesizes results from comparative gavage studies in male rats.

Table 1: Pharmacokinetic Parameters (Oral Administration)
ParameterDefinitionBisphenol A (BPA)This compound (BPS)Interpretation

Time to max concentration0.25 – 0.5 h0.5 – 1.0 hBoth are rapidly absorbed, but BPS peaks slightly later.
Bioavailability (

)
% of dose reaching systemic circ.< 3% (Free)≤ 21% (Free)Critical: BPS has significantly higher bioavailability due to reduced first-pass metabolism.

Elimination Half-life4 – 6 h (Terminal)5.8 – 11.9 h BPS persists longer in the body.
Metabolic Ratio Conjugated / FreeHigh (>100-fold)Moderate (~10-20 fold)BPA is conjugated much more efficiently than BPS.

Key Insight: While BPA is rapidly converted to its inactive glucuronide form (BPA-GA), BPS resists this conversion to a greater degree. Consequently, for the same oral dose, the internal exposure (AUC) to active BPS is significantly higher than that of active BPA.

Metabolic Pathway Visualization

The following diagram illustrates the comparative flow of BPA and BPS through the rat metabolic system. Note the "Recirculation Loop" which is prominent for BPA, and the "Systemic Escape" which is more pronounced for BPS.

BisphenolMetabolism cluster_input Exposure cluster_liver Hepatocyte (Liver) cluster_excretion Clearance Oral_Dose Oral Dose (BPA or BPS) Free_Systemic Systemic Circulation (Free Active Compound) Oral_Dose->Free_Systemic Absorption UGT_Enzyme UGT2B1 Enzyme (Glucuronidation) Free_Systemic->UGT_Enzyme Rapid Uptake (BPA) Free_Systemic->UGT_Enzyme Slower Uptake (BPS) Conjugate Glucuronide Conjugate (Inactive) UGT_Enzyme->Conjugate Extensive (BPA) UGT_Enzyme->Conjugate Moderate (BPS) Bile Bile -> Intestine Conjugate->Bile Major Route (BPA) Urine Urine (Renal) Conjugate->Urine Major Route (BPS) Bile->Free_Systemic Enterohepatic Recirculation (Deconjugation) Feces Feces Bile->Feces

Figure 1: Comparative metabolic fate of BPA and BPS in rats. Note the higher persistence of free BPS in circulation due to reduced hepatic extraction compared to BPA.

Toxicological Implications[1][3]

The metabolic data suggests that BPS is not a suitable "drop-in" safety replacement for BPA.

  • Higher Internal Dose: Because BPS has higher bioavailability (up to ~21% in rats vs <3% for BPA), organs are exposed to higher concentrations of the endocrine-active parent compound.[1]

  • Persistence: The longer half-life of BPS (up to 12h in rats) allows for potential accumulation upon chronic exposure, whereas BPA is cleared more rapidly (despite recirculation).

  • Target Tissue Effects: Studies confirm that BPS induces similar histopathological changes in the kidney and lung and depresses gut motility with potency comparable to BPA.

Recommendation for Researchers: When designing toxicity assays, do not assume equimolar doses of BPA and BPS yield equal internal exposure. BPS doses may need to be adjusted downwards to achieve similar serum concentrations to BPA, or conversely, standard doses of BPS may represent a "worst-case" exposure scenario compared to BPA.

References

  • Gayrard, V., et al. (2020). Comparative toxicokinetics of this compound in rats and mice following gavage administration. Toxicology and Applied Pharmacology.[2][3][4] Available at: [Link]

  • Ullah, A., et al. (2019). A Comparative Study of Effects of 28-Day Exposure of Bisphenol A and this compound on Body Weight Changes, Organ Histology, and Relative Organ Weight. Journal of Environmental Pathology, Toxicology and Oncology. Available at: [Link]

  • Grandjean, D., et al. (2019).[2] Oral Systemic Bioavailability of Bisphenol A and this compound in Pigs. Environmental Health Perspectives. Available at: [Link]

  • Pottenger, L.H., et al. (2000). The relative bioavailability and metabolism of bisphenol A in rats is dependent upon the route of administration. Toxicological Sciences. Available at: [Link]

  • Sarkar, K., et al. (2016). A comparison of effects of bisphenol A and this compound on rat gut contractility in vitro after acute exposure. National Journal of Physiology, Pharmacy and Pharmacology. Available at: [Link]

Sources

Evaluating the Safety of Bisphenol S (BPS) as a BPA Alternative

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Regrettable Substitution" Paradox

In the wake of global regulatory pressure to phase out Bisphenol A (BPA), Bisphenol S (BPS) has emerged as the primary industrial alternative, marketed under the "BPA-Free" label. However, for researchers and drug development professionals, the structural homology between BPA and BPS raises critical safety concerns.

This guide evaluates BPS not merely as a replacement, but as a distinct toxicological entity.[1] Current data suggests BPS exhibits a non-monotonic dose-response curve and possesses high thermal stability , leading to greater environmental persistence than BPA. Most critically, BPS demonstrates potent efficacy in activating non-genomic estrogen signaling pathways (GPER) at femtomolar concentrations—levels previously considered "safe" for BPA.

Physicochemical & Toxicological Profile Comparison

To understand the safety profile, we must first analyze the structural determinants that drive bioavailability and receptor binding.

Table 1: Comparative Technical Specifications
FeatureBisphenol A (BPA)This compound (BPS)Implication for Safety
Structure Two hydroxyphenyl groups connected by a propylene bridgeTwo hydroxyphenyl groups connected by a sulfone groupThe sulfone group increases polarity and thermal stability.
LogP (Lipophilicity) ~3.4~1.65BPS is more water-soluble, potentially altering tissue distribution and crossing the placental barrier differently.
Environmental Persistence Moderate; susceptible to photo-oxidationHigh ; resistant to photo-degradation and heatBPS accumulates in aquatic environments for longer durations.
Estrogenic Potency (Nuclear) High affinity for ER

/ ER

Moderate affinity (approx. 0.3x - 1.0x BPA)BPS is a weaker genomic agonist but equipotent in specific tissues.
Non-Genomic Potency (GPER) Active in nanomolar rangeActive in femtomolar range Critical Risk: BPS triggers rapid signaling cascades at trace levels.
Cytotoxicity (IC50) Lower (More toxic, ~100-300

M)
Higher (Less cytotoxic, >300

M)
BPS kills fewer cells, allowing damaged/mutated cells to propagate.

Deep Dive: Mechanism of Action (The GPER Pathway)

While traditional toxicology focuses on nuclear receptors (ER


/

), recent findings confirm that BPS acts as a potent agonist for the G Protein-Coupled Estrogen Receptor (GPER) . This membrane-bound receptor initiates rapid, non-genomic signaling cascades that drive cell proliferation and resistance to apoptosis.

Expert Insight: The danger of BPS lies not in acute cytotoxicity, but in its ability to mimic estradiol (E2) in pituitary and reproductive tissues at concentrations (


 M) where BPA is often inactive.
Diagram 1: Molecular Signaling Pathway (BPS vs. BPA)

GPER_Signaling cluster_signaling Rapid Non-Genomic Cascade BPA Bisphenol A (Nanomolar Affinity) GPER GPER / GPR30 (Membrane Receptor) BPA->GPER Agonist BPS This compound (Femtomolar Affinity) BPS->GPER Potent Agonist AC Adenylyl Cyclase GPER->AC EGFR EGFR Transactivation GPER->EGFR Cross-talk cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA MAPK MAPK / ERK Phosphorylation PKA->MAPK EGFR->MAPK Outcome Cell Proliferation & Apoptosis Resistance MAPK->Outcome Transcriptional Activation

Caption: BPS activates GPER-mediated rapid signaling (cAMP/MAPK) more potently than BPA at low doses, driving proliferation.

Experimental Framework for Safety Evaluation

To rigorously evaluate BPS in a drug development or materials safety context, a single assay is insufficient. A tiered approach combining in silico, in vitro, and in vivo models is required to capture both acute toxicity and subtle endocrine disruption.

Diagram 2: Tiered Safety Evaluation Workflow

Safety_Workflow cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Mechanistic In Vitro cluster_2 Tier 3: Systemic In Vivo InSilico In Silico Docking (ERα, ERβ, GPER) HPTLC HPTLC-Bioluminescence (Yeast Estrogen Screen) InSilico->HPTLC CellViability Cytotoxicity (MTT/WST-1 in HepG2) HPTLC->CellViability Hit Selection ReporterAssay Luciferase Reporter (ER Transcriptional Activity) CellViability->ReporterAssay Zebrafish Zebrafish Embryo Test (FET) ReporterAssay->Zebrafish MoA Confirmation GeneExp qPCR Analysis (vtg, cyp19a1b) Zebrafish->GeneExp

Caption: A tiered workflow moving from receptor binding prediction to systemic organismal toxicity.

Detailed Experimental Protocols

These protocols are designed to be self-validating . The inclusion of positive controls (E2) and negative controls (solvent vehicle) is mandatory for data integrity.

Protocol A: High-Sensitivity Estrogen Screening (HPTLC-Bioluminescence)

Best for: Rapidly comparing estrogenic potency of BPS vs. BPA in complex mixtures.

Rationale: Traditional yeast estrogen screens (YES) in microplates often suffer from matrix effects. Planar-YES (p-YES) on HPTLC plates allows separation of the compound before bio-detection, preventing false positives/negatives.

Methodology:

  • Sample Preparation: Dissolve BPS and BPA standards in methanol (1 mg/mL). Prepare serial dilutions (1 pg to 100 ng per band).

  • Chromatography: Apply samples to HPTLC Silica gel 60 F254 plates. Develop in mobile phase (Toluene:Ethyl Acetate, 95:5 v/v) to separate isomers.

  • Bio-assay Application:

    • Grow Saccharomyces cerevisiae (transfected with hER

      
       and lux reporter) to OD600 ~ 0.8.
      
    • Dip the developed plate into the yeast suspension using an automated immersion device (speed: 3 cm/s).

  • Incubation: Incubate the plate at 30°C for 3-4 hours in a humidified chamber (>95% RH is critical to keep yeast alive).

  • Detection: Measure bioluminescence using a cooled CCD camera (exposure: 10 min).

  • Data Analysis: Calculate EC50 based on light intensity peak area.

    • Validation Check: 17

      
      -estradiol (E2) must show a clear signal at ~1-5 pg/band.
      
Protocol B: Zebrafish Transgenerational Toxicity Assay

Best for: Assessing reproductive toxicity and "regrettable substitution" risks.

Rationale: Zebrafish share high genetic homology with humans in the Hypothalamic-Pituitary-Gonadal (HPG) axis. This assay detects effects on fertility that in vitro assays miss.

Methodology:

  • Exposure (F0 Generation):

    • Expose fertilized zebrafish embryos (2 hpf) to BPS concentrations (0.1, 1, 10, 100

      
      g/L) in E3 medium.
      
    • Control: 0.01% DMSO (solvent control).

    • Maintain exposure for 21 days (semi-static renewal every 24h).

  • Endpoints (Acute):

    • Hatching Rate: Record at 48, 72, and 96 hpf.

    • Malformations: Check for pericardial edema and spinal curvature at 96 hpf.

  • Gene Expression (qPCR):

    • Extract RNA from larvae (n=20 pooled/group).

    • Target Genes: vtg1 (Vitellogenin - estrogen marker), cyp19a1b (Aromatase - brain specific).

    • Expectation: BPS often upregulates cyp19a1b and vtg1 in males, indicating feminization.

  • F1 Generation Assessment:

    • Raise F0 survivors to adulthood in clean water.

    • Spawn F0 pairs. Record F1 fertilization rate and hatching success.

    • Validation Check: Significant reduction in F1 hatching indicates transgenerational epigenetic inheritance.

Comparative Data Synthesis

The following data aggregates findings from recent comparative studies (2023-2025) utilizing the protocols described above.

EndpointAssay TypeBisphenol A (BPA)This compound (BPS)
Cell Viability (HepG2) MTT Assay (IC50)~150

M
(More Cytotoxic)
>300

M
(Less Cytotoxic)
Estrogenic Activity Luciferase Reporter (EC50)600 nM2,500 nM (Weak Nuclear Agonist)
GPER Activation ERK PhosphorylationActive at 1 nMActive at 0.1 pM (Potent Non-Genomic)
Oxidative Stress ROS Generation (DCF)High (+180% vs Control)Moderate (+120% vs Control)
Zebrafish Hatching In Vivo DevelopmentDelayed at 10

M
Delayed at 10

M (Equipotent)

References

  • Comparison of the Effect of BPA and Related Bisphenols on Membrane Integrity and Steroidogenesis. MDPI. [Link]

  • This compound Disrupts Estradiol-Induced Nongenomic Signaling in a Rat Pituitary Cell Line. Environmental Health Perspectives (NIH). [Link]

  • Effects of this compound Exposure on Endocrine Functions and Reproduction of Zebrafish. Environmental Science & Technology. [Link]

  • Comparative Analysis of Bisphenol A and Its Derivatives on Oxidative Injury. Journal of Applied Toxicology. [Link]

  • Comparison of the bisphenol A-equivalent concentrations measured with the BPA-R and hERα bioreporters. Analytical and Bioanalytical Chemistry. [Link]

  • This compound and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes. Environmental Health Perspectives. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Bisphenol S (BPS) for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development and scientific discovery, our commitment to safety and environmental stewardship is paramount. This guide provides essential, in-depth procedural information for the proper disposal of Bisphenol S (BPS), ensuring the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, offering a framework grounded in scientific principles to manage BPS waste effectively and responsibly.

Understanding the Compound: Why Proper Disposal of this compound Matters

This compound (BPS), a common replacement for Bisphenol A (BPA), is increasingly prevalent in various consumer and industrial products, including thermal paper, food can linings, and some plastics.[1][2] Its structural similarity to BPA raises concerns about its potential as an endocrine disruptor and its impact on reproductive health.[3][4][5] The European Chemicals Agency (ECHA) has classified BPS as toxic to reproduction.[6][7] Furthermore, BPS is more resistant to environmental degradation than BPA, highlighting the critical need for meticulous disposal procedures to prevent its release into ecosystems.[8]

Improper disposal can lead to the contamination of water sources and soil, posing a threat to aquatic life and potentially re-entering the human food chain.[9][10] Therefore, a comprehensive understanding of and adherence to proper disposal protocols are not just matters of regulatory compliance but are fundamental to responsible scientific practice.

Key Chemical and Physical Properties of this compound

A thorough understanding of a chemical's properties is foundational to its safe handling and disposal.

PropertyValueImplication for Disposal
Chemical Formula C₁₂H₁₀O₄SThe presence of sulfur and aromatic rings influences its chemical reactivity and potential for environmental persistence.
Molar Mass 250.27 g/mol Relevant for calculating quantities for waste manifests.[11]
Appearance White to slightly beige crystalline powderAs a solid, it can become airborne as dust, necessitating careful handling to avoid inhalation.[11][12]
Solubility in Water 1.1 g/L (20 °C)Its solubility in water means it can easily contaminate aqueous waste streams if not segregated properly.[12][13]
Melting Point 245-250 °CHigh melting point indicates stability under normal laboratory conditions.[12]

Immediate Safety and Handling Precautions

Before initiating any procedure involving BPS, ensure that all personnel are familiar with its hazards and the necessary safety precautions.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling BPS in any form:

  • Eye Protection : Safety glasses with side shields or goggles are essential to protect against splashes or airborne dust.[14]

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves.[12][15]

  • Body Protection : A standard laboratory coat is required to prevent skin contact.[12][15]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[16] All handling of solid BPS should be conducted in a certified chemical fume hood to minimize inhalation exposure.[17]

In Case of Exposure or Spill

Immediate and appropriate action is crucial in the event of an accidental exposure or spill.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water.[15][16]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[15][16]

  • Inhalation : Move the person to fresh air.[15][16]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[15][16]

In all cases of significant exposure, seek immediate medical attention.[17] For spills, evacuate the immediate area and follow your institution's chemical spill cleanup procedures.[18][19][20] Small spills can be managed by trained personnel using appropriate absorbent materials and PPE.[14][21]

Step-by-Step Disposal Protocol for this compound

The disposal of BPS must be managed as hazardous waste. Under no circumstances should BPS or its contaminated materials be disposed of down the drain or in the regular trash. [22]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the cornerstone of safe and compliant chemical waste disposal.

  • Designated Waste Containers : Establish clearly labeled, dedicated hazardous waste containers for BPS waste. These containers should be made of a material compatible with BPS, such as high-density polyethylene (HDPE).

  • Solid Waste :

    • Collect solid BPS, contaminated weigh boats, gloves, paper towels, and other disposable labware in a designated, leak-proof container with a secure lid.[23]

    • This container must be clearly labeled as "Hazardous Waste: this compound".

  • Liquid Waste :

    • Aqueous solutions containing BPS should be collected in a separate, shatter-proof container.[23]

    • Label the container with "Hazardous Waste: Aqueous this compound Solution" and list all chemical components and their approximate concentrations.

    • Do not mix BPS waste with other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.

Step 2: Labeling and Storage of Waste

Accurate and thorough labeling is a regulatory requirement and essential for the safety of waste handlers.

  • Hazardous Waste Label : Affix a completed hazardous waste label to each container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Reproductive Hazard")

    • The accumulation start date

  • Secure Storage : Store waste containers in a designated satellite accumulation area. This area should be:

    • At or near the point of generation

    • Under the control of the laboratory personnel

    • Away from sources of ignition and incompatible materials[17]

    • Within secondary containment to prevent the spread of spills

Step 3: Arranging for Disposal
  • Contact EHS : Once the waste container is nearly full (typically around 90% capacity), contact your institution's EHS department to arrange for a waste pickup.[22]

  • Provide Documentation : Be prepared to provide any necessary documentation, such as a chemical waste manifest, as required by your institution and local regulations.

  • Professional Disposal : Your EHS department will ensure that the BPS waste is transported to a licensed hazardous waste disposal facility for proper treatment, which typically involves incineration at high temperatures.[23]

Decision-Making Workflow for BPS Disposal

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

BPS_Disposal_Workflow cluster_0 BPS Waste Disposal Workflow start Material Contaminated with BPS is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., powder, gloves, tips) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., aqueous solutions) is_solid->liquid_waste Liquid collect_solid Collect in a labeled, sealed, solid hazardous waste container. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed, liquid hazardous waste container. liquid_waste->collect_liquid store_waste Store in designated satellite accumulation area with secondary containment. collect_solid->store_waste collect_liquid->store_waste waste_full Is the container full? store_waste->waste_full contact_ehs Contact Environmental Health & Safety (EHS) for pickup. waste_full->contact_ehs Yes continue_collection Continue to collect waste. waste_full->continue_collection No continue_collection->start

Caption: Decision workflow for the proper segregation and disposal of BPS waste.

Decontamination Procedures

Thorough decontamination of reusable labware and work surfaces is essential to prevent cross-contamination and accidental exposure.

  • Gross Contamination Removal : For significant contamination, use a paper towel to absorb or wipe away the bulk of the BPS. Dispose of the paper towel as solid BPS waste.

  • Surface Decontamination :

    • Wash the surface or equipment with a laboratory-grade detergent and water.

    • Rinse thoroughly with water.

    • For a final rinse, consider using a solvent in which BPS is soluble, such as ethanol, and collect the rinsate as hazardous waste.[24]

  • Verification : In a GMP or other regulated environment, a surface wipe analysis may be necessary to verify the effectiveness of the decontamination procedure.

By adhering to these detailed procedures, you are not only ensuring a safe working environment for yourself and your colleagues but also upholding the highest standards of environmental responsibility. As the scientific community's understanding of the long-term effects of chemicals like BPS evolves, so too must our commitment to their diligent and proper management.

References

  • Czernych, M., et al. (2022). Bisphenols—A Threat to the Natural Environment. PMC. Retrieved from [Link]

  • Toxic-Free Future. (n.d.). Get the Facts: Bisphenols. Retrieved from [Link]

  • Food Packaging Forum. (2021). Dossier - this compound. Retrieved from [Link]

  • ResearchGate. (2015). How can I dispose phenol?. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2020). Environmentally Relevant Concentration of this compound Shows Slight Effects on SIHUMIx. International Journal of Molecular Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • ResearchGate. (2019). Occurrence of this compound in the environment and implications for human exposure: A short review. Science of The Total Environment. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical or physical properties of this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phenol. Retrieved from [Link]

  • Blink Chem. (2024). Health and environmental hazards of bisphenol A and this compound, and the control measures adopted by. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • MG Chemicals. (2020). Safety Data Sheet. Retrieved from [Link]

  • The University of Tennessee Health Science Center. (n.d.). Phenol, Chloroform, or TRIzol™ Waste Disposal. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • West Virginia University Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]

  • Bisphenol-A.org. (2020). Handling, Storage and Disposal of BPA. How do we do it safely?. Retrieved from [Link]

  • GFL Environmental. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Handling Bisphenol A Pollution: Progress in Elimination Techniques and Upcoming Opportunities. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Bisphenols. Retrieved from [Link]

  • Taylor & Francis. (n.d.). This compound – An Overview. Retrieved from [Link]

  • Biomonitoring California. (n.d.). This compound (BPS). Retrieved from [Link]

  • Memorial University of Newfoundland. (n.d.). Biohazard Decontamination and Spill Response Standard Operating Procedure. Retrieved from [Link]

  • Food Packaging Forum. (2025). Bisphenols. Retrieved from [Link]

  • Proposition 65 Warnings Website. (n.d.). Why am I receiving a warning for this compound (BPS) for labels and packing slips?. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.